molecular formula C10H10O B1236094 2-Phenyl-2-butenal CAS No. 4411-89-6

2-Phenyl-2-butenal

Cat. No.: B1236094
CAS No.: 4411-89-6
M. Wt: 146.19 g/mol
InChI Key: DYAOGZLLMZQVHY-MBXJOHMKSA-N
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Description

2-Phenyl-2-butenal, also known as 2-butenal, 2-phenyl or fema 3224, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in feces. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a sweet, beany, and cocoa taste.
This compound is an olefinic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-phenylbut-2-enal
Source PubChem
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InChI

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAOGZLLMZQVHY-MBXJOHMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C=O)\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to slightly yellow liquid; green, floral, woody
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

84.00 °C. @ 0.10 mm Hg
Record name 2-Phenyl-2-butenal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.031-1.037
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4411-89-6, 54075-09-1, 55088-52-3
Record name 2-Phenyl-2-butenal
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Record name 2-Phenyl-2-butenal, (2E)-
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Record name 2-Phenylbutenal
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Record name Benzeneacetaldehyde, .alpha.-ethylidene-
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Record name 2-phenylcrotonaldehyde
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Record name 2-phenylbutenal
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Record name 2-PHENYL-2-BUTENAL, (2E)-
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Record name 2-Phenyl-2-butenal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to 2-Phenyl-2-butenal: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-2-butenal, a versatile α,β-unsaturated aldehyde. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its biological activities, with a focus on its relevance to drug discovery and development. The information is tailored for a scientific audience, emphasizing experimental details and data-driven insights.

Chemical Identification and Properties

This compound, also known as 2-phenylcrotonaldehyde, is an organic compound with applications in the flavor and fragrance industry, and as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] It exists as a mixture of (E) and (Z) isomers.[3][4]

Chemical Identifiers
IdentifierValue
IUPAC Name 2-phenylbut-2-enal[5]
CAS Number 4411-89-6[3][4][5]
Molecular Formula C₁₀H₁₀O[3][4][5]
Molecular Weight 146.19 g/mol [3]
Synonyms 2-Phenylcrotonaldehyde, α-Phenylcrotonaldehyde, α-Ethylidenebenzeneacetaldehyde[3][5]
Physicochemical Properties
PropertyValueReference
Appearance Colorless to slightly yellow liquid[1]
Odor Green, floral, woody[1]
Boiling Point 177 °C at 15 mmHg[6]
Density 1.031-1.037 g/mL at 25 °C[1]
Refractive Index 1.558-1.564 at 20 °C[1]
Solubility Soluble in oil and ethanol; Insoluble in water[2][3]
Flash Point 106 °C (222.8 °F)[7]

Synthesis of this compound

The primary synthetic route to this compound is a base-catalyzed Claisen-Schmidt (crossed-aldol) condensation between benzaldehyde and propanal.[8] Benzaldehyde, lacking α-hydrogens, can only act as the electrophile, which directs the reaction to form the desired α,β-unsaturated aldehyde.[8]

Experimental Protocol: Claisen-Schmidt Condensation[8]

Materials and Reagents:

  • Benzaldehyde

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare an aqueous ethanolic solution of sodium hydroxide.

  • In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and the aqueous ethanolic NaOH solution.

  • Cool the mixture in an ice bath to approximately 15-20°C.

  • Slowly add propanal to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Benzaldehyde Benzaldehyde Reaction_Vessel Reaction Vessel (15-20°C, then RT) Benzaldehyde->Reaction_Vessel Propanal Propanal Propanal->Reaction_Vessel NaOH_sol Aqueous Ethanolic NaOH Solution NaOH_sol->Reaction_Vessel Extraction Liquid-Liquid Extraction (Diethyl Ether) Reaction_Vessel->Extraction Washing Washing (Water, NaHCO₃) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Synthesis workflow for this compound via Claisen-Schmidt condensation.

Biological Activity and Toxicological Profile

As an α,β-unsaturated aldehyde, the biological activity of this compound is largely dictated by the electrophilic nature of its carbon-carbon double bond conjugated to the carbonyl group. This structural motif allows it to act as a Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.[6][8]

General Mechanism of Action

The reactivity of α,β-unsaturated carbonyls is a double-edged sword. It is responsible for their potential cytotoxicity but also for their ability to modulate cellular signaling pathways involved in cytoprotection.[8] The covalent adduction to proteins can alter their function, leading to various biological effects.[9]

Note: The above DOT script is a conceptual representation. A visual depiction of the chemical structures would be required for a complete diagram.

Caption: Michael addition of a thiol to this compound.
Interaction with Signaling Pathways

A key signaling pathway modulated by electrophiles like α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway.[2] This pathway is a master regulator of the cellular antioxidant response.

  • Keap1 (Kelch-like ECH-associated protein 1): A sensor protein for oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[10][11]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[7][11]

Electrophiles such as this compound can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[7] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes encoding for antioxidant and detoxification enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).[7]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Keap1_mod Modified Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Ub->Keap1_Nrf2 Electrophile This compound (Electrophile) Electrophile->Keap1_Nrf2 Reacts with Keap1 Cysteines Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds sMaf sMaf sMaf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Keap1-Nrf2 signaling pathway by an electrophile.
Toxicological Summary

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[7][12] The toxicological properties have not been fully investigated.[12] According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it poses no safety concern at current levels of intake when used as a flavoring agent.[1]

EndpointObservationReference
Skin Irritation Causes skin irritation[7][12]
Eye Irritation Causes serious eye irritation[7][12]
Respiratory Irritation May cause respiratory irritation[7][12]
Oral Safety (as flavoring) No safety concern at current intake levels[1]

Relevance in Drug Development

The dual nature of α,β-unsaturated carbonyls makes them interesting moieties for drug design. While their reactivity can lead to toxicity, it can also be harnessed for therapeutic benefit.

  • Covalent Inhibition: The ability to form covalent bonds can be exploited to design irreversible inhibitors of specific protein targets, potentially offering increased potency and duration of action.[8]

  • Nrf2 Activation: Compounds that activate the Nrf2 pathway are of significant interest for treating diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and chronic inflammation.

  • Anti-inflammatory and Anti-cancer Activity: The reactivity of the α,β-unsaturated carbonyl group is a feature in some anti-cancer and anti-inflammatory agents.[8] For instance, a structurally related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has demonstrated anti-inflammatory and anti-arthritis effects by inhibiting the STAT3 pathway.[4]

For drug development professionals, this compound serves as a valuable scaffold. Its synthesis is straightforward, and the phenyl and alkyl groups can be readily modified to tune its reactivity and specificity, thereby optimizing its therapeutic potential while minimizing off-target toxicity. Further research is warranted to fully elucidate the specific biological targets and therapeutic applications of this compound and its derivatives.

References

An In-depth Technical Guide to the Discovery and History of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Phenyl-2-butenal (also known as 2-phenylbut-2-enal). It details the historical context of its synthesis through the Claisen-Schmidt condensation, provides detailed experimental protocols for its preparation, and presents its physicochemical and spectroscopic data in a structured format. Furthermore, this guide explores the known biological interactions of this compound and visualizes its synthetic pathway and a plausible biological signaling pathway based on current understanding.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of carbon-carbon bond-forming reactions in organic chemistry, specifically the aldol condensation and its variations. While a singular "discovery" paper for this compound is not readily identifiable, its synthesis became a practical reality following the seminal work of Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s.[1][2] They independently reported on the condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen, a reaction now known as the Claisen-Schmidt condensation.[1][2] This reaction provided a reliable method for the synthesis of α,β-unsaturated aldehydes and ketones, including this compound.

The synthesis of this compound is a classic example of a crossed-aldol condensation, a type of Claisen-Schmidt condensation.[3] It is prepared by the reaction of benzaldehyde (an aromatic aldehyde with no α-hydrogens) and propanal (an aliphatic aldehyde with α-hydrogens) under basic conditions.[3] Over the years, this method has been refined and remains a fundamental route for the production of this compound.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid with a characteristic green, floral, and woody aroma.[2] It is utilized in the fragrance and flavor industries and has been identified as a metabolite in Saccharomyces cerevisiae.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[2][4]
Molecular Weight146.19 g/mol [2][4]
CAS Number4411-89-6[4]
IUPAC Name2-phenylbut-2-enal[4]
Density1.031-1.037 g/cm³[2]
Boiling Point98-100 °C at 1.5-2.5 mmHg[5]
Refractive Index1.558-1.564[2]
SolubilitySoluble in oils and ethanol; insoluble in water.[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and propanal.

Reaction Mechanism

The reaction proceeds through the formation of an enolate from propanal, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the stable α,β-unsaturated aldehyde, this compound.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Addition Product Benzaldehyde->Aldol_Adduct Propanal Propanal Enolate Propanal Enolate Propanal->Enolate Base (e.g., NaOH) Enolate->Aldol_Adduct Nucleophilic Attack Product This compound Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Claisen-Schmidt condensation for this compound synthesis.
Experimental Protocol

The following experimental protocol is adapted from a patented method for the synthesis of this compound.[5]

Materials:

  • Phenylacetaldehyde

  • Acetaldehyde

  • Anhydrous sodium acetate

  • Anhydrous ethyl alcohol

  • Water

  • Diethyl ether

  • 20% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Two-liter three-neck Morton flask

  • Stirrer

  • Thermometer

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • To a two-liter Morton flask, add anhydrous sodium acetate (186 g, 2.3 moles), water (370 mL), and anhydrous ethyl alcohol (370 mL).

  • Add phenylacetaldehyde (440 g, 3.7 moles) and acetaldehyde (186 g, 4.23 moles) to the flask.

  • Heat the solution to reflux and maintain for approximately 24 hours. Monitor the reaction progress using Gas-Liquid Chromatography (GLC).

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Separate the aqueous and organic phases. Wash the aqueous phase with two 220 mL portions of diethyl ether.

  • Combine the ether washings with the organic phase.

  • Wash the combined organic phase successively with 500 mL of 20% HCl, 500 mL of saturated NaHCO₃ solution, and 500 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Perform fractional distillation of the dried organic layer at a 4:1 reflux ratio.

  • The desired this compound distills at 98-100 °C at approximately 1.5-2.5 mm Hg pressure.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks and InterpretationReference
Infrared (IR) Spectroscopy2700, 2800, 1630, 1680 cm⁻¹ (Conjugated aldehyde); 700, 730 cm⁻¹ (Monosubstituted benzene)[5]
Nuclear Magnetic Resonance (NMR) SpectroscopyMass spectral analysis shows the following peaks in order of decreasing intensity: 117, 146 (M+), 115, 91, 116.[5]

Biological Activity and Signaling Pathways

This compound exhibits biological activity primarily as a flavoring agent through its interaction with olfactory receptors.[6] Emerging research suggests it may also influence cellular processes. As an α,β-unsaturated aldehyde, it possesses an electrophilic nature, allowing it to potentially form covalent adducts with cellular nucleophiles like proteins and enzymes.[6] This interaction can modulate cellular signaling pathways.

Studies have indicated that this compound can influence gene expression involved in the oxidative stress response.[6] This suggests a potential interaction with pathways regulated by transcription factors sensitive to cellular redox status, such as Nrf2. Furthermore, its interaction with aldehyde dehydrogenase, an enzyme crucial for detoxifying aldehydes, points to its role in cellular metabolism and detoxification pathways.[6]

While the direct signaling pathways of this compound are still under investigation, a plausible mechanism involves its electrophilic nature triggering a cellular stress response, leading to the activation of transcription factors that upregulate the expression of antioxidant and detoxification enzymes. A related compound, 2,4-bis(p-hydroxyphenyl)-2-butenal, has been shown to inhibit the activation of NF-κB and STAT3, key regulators of inflammation.

Biological_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Interaction cluster_signaling Signaling Cascade cluster_response Cellular Response Compound This compound Cell_Membrane Cell Membrane Compound->Cell_Membrane Enters Cell Enzyme Aldehyde Dehydrogenase Compound->Enzyme Metabolized by Cell_Membrane->Enzyme Protein Cellular Proteins (e.g., Keap1) Cell_Membrane->Protein ROS Reactive Oxygen Species (ROS) Protein->ROS Induces Oxidative Stress Nrf2 Nrf2 ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Gene_Expression Gene Expression (Antioxidant & Detoxification Enzymes) ARE->Gene_Expression Promotes Transcription

Caption: Plausible signaling pathway for this compound.

Conclusion

This compound, a product of the historic Claisen-Schmidt condensation, continues to be a relevant molecule in both industrial and research settings. Its synthesis is well-established, and its physicochemical properties are well-characterized. While its primary application has been in the flavor and fragrance industry, emerging evidence of its interaction with cellular pathways suggests potential for further investigation in the fields of toxicology and drug development. This guide provides a foundational understanding for professionals interested in the chemistry and biological implications of this α,β-unsaturated aldehyde.

References

A Comprehensive Technical Review of 2-Phenyl-2-butenal and Its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 2-phenyl-2-butenal and its structurally related analogs. This class of α,β-unsaturated aldehydes holds significant interest in the fields of medicinal chemistry and drug development due to their diverse biological properties, including antimicrobial and cytotoxic effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds.

Synthesis of this compound and Its Analogs

The primary and most well-established method for the synthesis of this compound is the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction.[1] This reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens, such as benzaldehyde, with an enolizable aldehyde or ketone, in this case, propanal.[1] The absence of α-hydrogens in benzaldehyde prevents self-condensation, leading to a more controlled reaction with higher yields of the desired crossed-aldol product.[1]

The reaction proceeds via the formation of an enolate from propanal under basic conditions, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to yield the more stable, conjugated this compound.[1]

Experimental Protocol: Claisen-Schmidt Condensation for this compound

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[1]

Materials:

  • Benzaldehyde

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer, dissolve benzaldehyde (1.0 equivalent) in 95% ethanol.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise while stirring.

  • In a separate dropping funnel, prepare a solution of propanal (1.1 equivalents) in 95% ethanol.

  • Add the propanal solution dropwise to the stirred reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The formation of a yellow oil or precipitate is indicative of product formation.[1]

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[1]

  • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Biological Activities of this compound and Its Analogs

The core chemical feature of this compound and its analogs, the α,β-unsaturated aldehyde moiety, is a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules like proteins and nucleic acids. This reactivity is the foundation of their diverse biological activities, which include antimicrobial and cytotoxic effects.

Antimicrobial Activity

Analogs of this compound, particularly substituted cinnamaldehydes, have demonstrated significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains.[1][2] The proposed mechanism involves the inhibition of essential cellular processes, such as cell division, through the covalent modification of key enzymes and proteins.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Cinnamaldehyde Analogs against Various Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
CinnamaldehydeEscherichia coli ATCC 25922128[1]
CinnamaldehydePseudomonas aeruginosa ATCC 27853128[1]
4-BromocinnamaldehydeAcinetobacter baumannii32[1]
4-ChlorocinnamaldehydeCaenorhabditis elegans20 (anthelmintic)[2]
4-NitrocinnamaldehydeUropathogenic E. coli100[3]
4-NitrocinnamaldehydeStaphylococcus aureus100[3]
α-MethylcinnamaldehydeCandida albicans DAY185≥ 200[2]
trans-4-MethylcinnamaldehydeCandida albicans DAY185≥ 200[2]
Cytotoxic Activity

The electrophilic nature of the α,β-unsaturated aldehyde system also imparts cytotoxic properties to these compounds. They can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of key survival pathways. For instance, the analog (E)-2,4-bis(p-hydroxyphenyl)-2-butenal has been shown to inhibit the growth of human colon cancer cells by inducing apoptosis.[4]

Table 2: Cytotoxic Activity of this compound Analogs

CompoundCell LineActivityReference
(E)-2,4-bis(p-hydroxyphenyl)-2-butenalHuman colon cancer cells (SW620, HCT116)Induces apoptosis, inhibits cell growth[5]
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetateHuman lung cancer cells (NCI-H460, A549)Reduces cell viability, induces apoptosis[4]
2'-HydroxychalconeBreast cancer cells (MCF-7, CMT-1211)Significant cytotoxicity, induces autophagy and apoptosis[6]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with and modulation of several key cellular signaling pathways. Their ability to act as Michael acceptors allows them to covalently modify cysteine residues in regulatory proteins, leading to altered protein function and downstream signaling events.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) is a critical transcription factor involved in inflammation, cell survival, and proliferation.[7] Numerous α,β-unsaturated carbonyl compounds have been identified as inhibitors of the NF-κB pathway.[7] The mechanism of inhibition often involves the direct alkylation of cysteine residues on components of the IκB kinase (IKK) complex or on the p65 subunit of NF-κB itself, preventing its translocation to the nucleus and subsequent gene transcription.[8][9] The analog (E)-2,4-bis(p-hydroxyphenyl)-2-butenal has been shown to suppress tumor growth by inhibiting the IKKβ/NF-κB pathway.[5]

NFkB_Inhibition Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Complex IKK Complex Stimulus (e.g., TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates This compound Analog This compound Analog This compound Analog->IKK Complex inhibits

Inhibition of the NF-κB signaling pathway.

Activation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic compounds, such as α,β-unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[10] Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[11] Cinnamaldehyde and other fragrant unsaturated aldehydes have been shown to activate the Keap1-Nrf2 system.[12]

Keap1_Nrf2_Activation Oxidative Stress / Electrophiles Oxidative Stress / Electrophiles Keap1 Keap1 Oxidative Stress / Electrophiles->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 releases Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) Nucleus->ARE (Antioxidant Response Element) binds Cytoprotective Gene Expression Cytoprotective Gene Expression ARE (Antioxidant Response Element)->Cytoprotective Gene Expression This compound Analog This compound Analog This compound Analog->Keap1 inactivates

Activation of the Keap1-Nrf2 antioxidant pathway.

Inhibition of STAT1 and STAT3 Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are involved in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. A diacetate derivative of a this compound analog, 2,4-bis(4-hydroxyphenyl)-2-butenal diacetate, has been shown to inhibit the activation of STAT1 and STAT3 in neuro-inflammatory models.[13] This inhibition contributes to its anti-inflammatory and anti-amyloidogenic effects.[13]

STAT_Inhibition Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates This compound Analog This compound Analog This compound Analog->STAT inhibits activation

Inhibition of STAT signaling pathway.

Detailed Experimental Protocols for Biological Assays

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Cells in culture

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.[15]

  • Compound Treatment: After cell attachment (usually 24 hours), treat the cells with various concentrations of the this compound analog. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well.[15]

  • Incubation with MTT: Incubate at 37°C for 4 hours in a CO2 incubator.[15] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[15]

  • Incubation for Solubilization: Incubate at 37°C for 4 hours.[15]

  • Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Materials:

  • Bacterial culture

  • 96-well microtiter plates

  • Tryptic Soy Broth (or other suitable broth)

  • This compound analog stock solution

  • Inoculating wand or multipoint inoculator

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Prepare a serial two-fold dilution of the this compound analog in the broth directly in the 96-well plate. The final volume in each well is typically 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[18]

Conclusion

This compound and its analogs represent a class of compounds with significant potential in drug discovery and development. Their synthesis is readily achievable through well-established chemical reactions, and their biological activities, particularly their antimicrobial and cytotoxic effects, are well-documented for related structures. The underlying mechanism of action, primarily driven by their electrophilic nature and ability to modulate key signaling pathways such as NF-κB, Keap1-Nrf2, and STAT, provides a solid foundation for further investigation and optimization. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate these promising compounds. Future research should focus on expanding the library of analogs to improve potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Phenyl-2-butenal (CAS No. 4411-89-6), an aromatic aldehyde with applications in the fragrance, flavor, and pharmaceutical industries.[1] Due to its chemical properties as an α,β-unsaturated aldehyde, careful adherence to safety protocols is imperative to mitigate potential hazards. This document outlines the known hazards, recommended handling procedures, and emergency responses to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[2]

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3

Source:[2][3]

Hazard Statements:

The corresponding GHS hazard statements are:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Signal Word: Warning[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Warm, spicy, floral, cocoa-like
Boiling Point 177 °C @ 15 mmHg
Flash Point 106 °C (222.8 °F)
Density 1.034 g/mL at 25 °C
Solubility Insoluble in water. Soluble in oil and ethanol.

Sources:[1][5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure chemical stability.

Personal Protective Equipment (PPE):

PPESpecification
Eye/Face Protection Chemical safety goggles or face shield (conforming to EN166 or OSHA's 29 CFR 1910.133).[2]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene).[6] Wash and dry hands thoroughly after use.
Skin and Body Protection Lab coat, long-sleeved clothing. An apron may be necessary for larger quantities.[6]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

Sources:[1][2][6][7]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed.[3][7]

  • Protect from light and air.[2][3][8]

  • Store away from incompatible materials such as oxidizing agents and reducing agents.[6][8]

  • Keep away from heat, sparks, and open flames.[1][7]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2][3]

Source:[2][3]

Spill and Leak Procedures:

  • Ensure adequate ventilation.[7]

  • Evacuate personnel from the area.[7]

  • Wear appropriate personal protective equipment.[7]

  • Absorb the spill with inert material (e.g., sand, earth, vermiculite).[2]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Do not allow the chemical to enter drains or waterways.[7]

Toxicological Information

While the toxicological properties of this compound have not been fully investigated, the available data indicates that it is an irritant.[2] As an α,β-unsaturated aldehyde, it belongs to a class of compounds known for their potential to react with biological nucleophiles.

Toxicity DataValue
Acute Toxicity Not fully investigated.
Carcinogenicity No information available. Not listed as a carcinogen by IARC, NTP, or OSHA.[2]
Endocrine Disruption No information available.[2]

Experimental Protocols

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by observing the precautions outlined in this guide. Researchers, scientists, and drug development professionals must be familiar with its hazards and implement appropriate safety measures to ensure a secure working environment. The lack of comprehensive toxicological data underscores the importance of minimizing exposure through the consistent use of personal protective equipment and engineering controls.

References

An In-depth Technical Guide to the Solubility of 2-Phenyl-2-butenal in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenyl-2-butenal, a key intermediate in organic synthesis and a component in the flavor and fragrance industry. Understanding its solubility is critical for its application in pharmaceuticals, agrochemicals, and dyestuff production.

Introduction to this compound

This compound, also known as 2-phenylcrotonaldehyde, is an α,β-unsaturated aldehyde. Its molecular structure, featuring a phenyl group and a conjugated system, dictates its physical and chemical properties, including its solubility in various organic solvents. The compound exists as a colorless to slightly yellow liquid with a characteristic green, floral, and woody aroma.

Qualitative Solubility of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported in various sources. The following table summarizes the known solubility of this compound in common organic solvents.

Solvent ClassSolventSolubility Profile
Polar Protic EthanolSoluble[1][2][3][4][5][6]
MethanolSoluble[7]
WaterInsoluble[1][2][3][4][5][6]
Non-Polar HexaneGood solubility[7]
TolueneGood solubility[7]
Oils Various OilsSoluble[1][2][3][4][5][6]

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but does not provide a specific concentration. "Good solubility" suggests a high degree of dissolution. These qualitative descriptors are useful for initial solvent screening. For precise applications, experimental determination of quantitative solubility is recommended.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like."

  • Polarity: The presence of a polar aldehyde group allows for dipole-dipole interactions with polar solvents like ethanol and methanol, leading to solubility.[7]

  • Non-Polar Character: The non-polar phenyl group and the hydrocarbon backbone contribute to its solubility in non-polar solvents such as hexane and toluene through van der Waals forces.[7]

  • Hydrogen Bonding: While the aldehyde group can act as a hydrogen bond acceptor, it cannot donate a hydrogen bond. This limits its solubility in water, a solvent where hydrogen bonding is the dominant intermolecular force.

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.[7] Therefore, it is expected that the solubility of this compound in the mentioned organic solvents will be higher at elevated temperatures.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following general experimental protocol can be adapted. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any suspended particles.

  • Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature B->C Place in shaker bath D Allow excess solute to settle C->D After 24-48h E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate solubility G->H

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative data remains scarce, the qualitative solubility profile of this compound indicates its versatility for use in a range of polar and non-polar organic solvents. For applications requiring precise concentrations, the provided experimental protocol offers a robust framework for determining its solubility. Further research to quantify the solubility of this compound in a wider array of solvents at various temperatures would be a valuable contribution to the scientific community.

References

A Technical Guide to 2-Phenyl-2-butenal: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-Phenyl-2-butenal (CAS No. 4411-89-6), a valuable intermediate in organic synthesis with applications in the fragrance, flavor, and pharmaceutical industries. This document details its commercial availability from various suppliers, outlines a common synthetic protocol, and presents key technical data in a structured format to support research and development activities.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically supplied as a mixture of (E) and (Z) isomers with a purity of 97% or higher. Below is a summary of prominent suppliers and their offerings.

SupplierProduct Name/GradePurityAvailable Quantities
Thermo Fisher Scientific (Alfa Aesar) This compound, (E)+(Z)97%5 g, 25 g
Sigma-Aldrich (Merck) This compound, mixture of cis and trans, FG≥97%25 g
Chemical Bull This compoundNot SpecifiedBulk and custom orders
Various on ChemicalBook This compound97%25 g
Various on MOLBASE This compound96% - 99%1 kg, 25 kg, 1 ton
Robinson Brothers This compoundNot SpecifiedNot Specified
Smolecule This compoundNot SpecifiedIn Stock

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₀O[1][2]
Molecular Weight 146.19 g/mol [1][2]
Appearance Colorless to yellow liquid[3][4]
Boiling Point 177 °C at 15 mmHg
Density 1.034 g/mL at 25 °C
Refractive Index n20/D 1.561 (lit.)
Solubility Soluble in oil and ethanol; insoluble in water.[5][6]
Flash Point 106 °C (222.8 °F)[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][7] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][7]

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through a base-catalyzed crossed-aldol (Claisen-Schmidt) condensation of benzaldehyde and propanal.[8] This is followed by a selective catalytic hydrogenation of the carbon-carbon double bond to yield 2-phenylbutanal if that is the desired final product.[8]

Materials and Reagents:
  • Benzaldehyde

  • Propanal

  • Sodium hydroxide (NaOH) or other suitable base

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or other suitable drying agent

  • Palladium on activated carbon (5% Pd/C) (for subsequent hydrogenation)[8]

  • Ethyl acetate or other suitable solvent for hydrogenation[8]

  • Hydrogen gas (H₂)[8]

Procedure:

Step 1: Crossed-Aldol Condensation to form this compound [8]

  • A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

  • A mixture of benzaldehyde and propanal is added dropwise to the cooled base solution with vigorous stirring. The temperature should be maintained below 20°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The formation of a yellow oil or precipitate indicates product formation.[8]

  • The reaction mixture is then transferred to a separatory funnel and the product is extracted with diethyl ether (3 x 50 mL).[8]

  • The combined organic layers are washed sequentially with water and a saturated sodium bicarbonate solution.[8]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.[8]

  • The crude this compound can be purified by vacuum distillation.[8]

Step 2: Selective Hydrogenation to 2-Phenylbutanal (Optional) [8]

  • A hydrogenation apparatus (e.g., a Parr hydrogenator) is set up.

  • This compound is dissolved in ethyl acetate in the reaction vessel.

  • 5% Pd/C catalyst is carefully added to the solution.

  • The system is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • The vessel is pressurized with hydrogen gas (typically 1-4 atm) and the reaction is stirred until the theoretical amount of hydrogen has been consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude 2-phenylbutanal, which can be further purified by distillation.

Visualizing the Workflow and Synthesis

To aid in the understanding of the sourcing and synthesis processes, the following diagrams have been generated.

Sourcing_Workflow cluster_sourcing Sourcing and Evaluation Workflow Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Define Specs Request Quotes & Samples Request Quotes & Samples Supplier Search->Request Quotes & Samples Shortlist Evaluate Samples Evaluate Samples Request Quotes & Samples->Evaluate Samples Purity, CoA Select Supplier Select Supplier Evaluate Samples->Select Supplier Meets Requirements Procurement Procurement Select Supplier->Procurement Negotiate

Caption: A logical workflow for sourcing and evaluating this compound.

Synthesis_Pathway cluster_synthesis Synthesis of this compound Benzaldehyde Benzaldehyde Aldol Condensation Aldol Condensation Benzaldehyde->Aldol Condensation Propanal Propanal Propanal->Aldol Condensation NaOH, H2O This compound This compound Aldol Condensation->this compound

Caption: A simplified reaction scheme for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-2-butenal via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenyl-2-butenal is an α,β-unsaturated aldehyde with applications in the fragrance and flavor industries, valued for its warm, spicy, and floral aroma.[1] It also serves as a versatile intermediate in organic synthesis for the production of pharmaceuticals and other fine chemicals. The synthesis of this compound is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation, where an enolizable aldehyde (propionaldehyde) reacts with a non-enolizable aromatic aldehyde (benzaldehyde) in the presence of a base. This protocol outlines a detailed procedure for the synthesis, purification, and characterization of this compound.

Reaction Scheme

The reaction proceeds via the formation of an enolate from propionaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Benzaldehyde1.0 molar equivalent
Propionaldehyde1.2 molar equivalents
Catalyst
Sodium Hydroxide (NaOH)0.5 molar equivalents
Solvent
EthanolSufficient to dissolve reactants
Reaction Conditions
Temperature0-10 °C (during addition), then room temp.
Reaction Time3-5 hours
Expected Yield
Crude Product70-85%
Purified Product60-75%

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (per 100 mmol Benzaldehyde)
Benzaldehyde (freshly distilled)C₇H₆O106.1210.61 g (10.16 mL)
PropionaldehydeC₃H₆O58.086.97 g (8.66 mL)
Sodium Hydroxide (NaOH)NaOH40.002.00 g
Ethanol (95%)C₂H₅OH46.07100 mL
Diethyl ether(C₂H₅)₂O74.12150 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-50 mL
Anhydrous Magnesium SulfateMgSO₄120.37~10 g
Deionized WaterH₂O18.02As needed
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure

1. Reaction Setup: a. In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2.00 g of sodium hydroxide in 50 mL of ethanol. b. To this solution, add 10.61 g (10.16 mL) of freshly distilled benzaldehyde. c. Cool the mixture to 0-5 °C using an ice bath with continuous stirring.

2. Addition of Propionaldehyde: a. While maintaining the temperature of the reaction mixture below 10 °C, add 6.97 g (8.66 mL) of propionaldehyde dropwise from the dropping funnel over a period of 30-60 minutes.[2] b. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

3. Reaction Progression: a. Remove the ice bath and allow the reaction mixture to warm to room temperature. b. Continue stirring for another 2-3 hours. The formation of a yellow oil or precipitate indicates the formation of the product.[3]

4. Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Extract the product with diethyl ether (3 x 50 mL).[3] c. Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).[3]

5. Drying and Solvent Removal: a. Dry the organic layer over anhydrous magnesium sulfate. b. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

6. Purification: a. Purify the crude this compound by vacuum distillation.[3] The product is expected to distill at approximately 115 °C at reduced pressure.

Characterization
  • Appearance: Colorless to pale yellow liquid.[4]

  • Odor: Green, floral, woody.[4]

  • Boiling Point: ~115 °C (at reduced pressure).

  • Density: 1.029 - 1.039 g/mL.[5]

  • Spectroscopic Analysis: The purified product can be further characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Safety Precautions

  • Benzaldehyde: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause an allergic skin reaction.[5][6]

  • Propionaldehyde: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable. Harmful if swallowed. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Experimental Workflow Diagram

Aldol_Condensation_Workflow A Preparation of Benzaldehyde and NaOH in Ethanol B Cooling to 0-5 °C in Ice Bath A->B C Slow Addition of Propionaldehyde B->C D Stirring at Room Temperature C->D E Extraction with Diethyl Ether D->E F Washing of Organic Layer E->F G Drying and Solvent Removal F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Michael Addition Reactions Using 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-phenyl-2-butenal as a Michael acceptor in organic synthesis. The protocols outlined below are intended to serve as a guide for the development of novel synthetic methodologies and the construction of complex molecular architectures relevant to drug discovery and development. While specific examples for this compound are limited in the reviewed literature, the following protocols are based on well-established procedures for structurally similar α,β-unsaturated aldehydes and ketones. Optimization of the described conditions for this compound is likely necessary.

Introduction

This compound is an α,β-unsaturated aldehyde, making it an excellent candidate for Michael addition reactions. The conjugated system renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors). This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of diverse and complex molecules. The phenyl group at the α-position and the methyl group at the β-position of the butenal backbone influence the steric and electronic properties of the molecule, which can be leveraged to control the stereochemical outcome of the Michael addition.

The general mechanism involves the 1,4-conjugate addition of a nucleophile to the activated alkene, a process that is often facilitated by a catalyst. For asymmetric transformations, chiral organocatalysts or metal complexes are frequently employed to achieve high levels of diastereo- and enantioselectivity, which is of paramount importance in the synthesis of pharmaceutical compounds.

Data Presentation: Representative Michael Additions to α,β-Unsaturated Aldehydes and Ketones

The following table summarizes typical results for Michael addition reactions with substrates analogous to this compound. This data is intended to provide a comparative reference for expected yields and stereoselectivities.

EntryMichael AcceptorMichael DonorCatalyst (mol%)SolventTime (h)Yield (%)d.r.ee (%)
1CinnamaldehydeDiethyl Malonate(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20)Toluene2492-91
2CrotonaldehydeNitromethane(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (10)Toluene4885-93
3ChalconeThiophenolNone (base-catalyzed)Acetonitrile0.595--
4(E)-4-Phenylbut-3-en-2-oneAcetylacetoneChiral Thiourea (10)Toluene729895:594
5CyclohexenoneMalononitrileRosin-derived squaramide (0.3)Toluene3699-90[1]

Experimental Protocols

The following are detailed model protocols for performing Michael addition reactions. Note: These are generalized procedures and may require optimization for reactions specifically using this compound.

Protocol 1: Organocatalytic Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound

This protocol describes the addition of a β-dicarbonyl compound, such as diethyl malonate or acetylacetone, to an α,β-unsaturated aldehyde, a reaction that can be rendered enantioselective through the use of a chiral organocatalyst.

Materials:

  • This compound (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate, 1.5 equiv)

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, 10-20 mol%)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst.

  • Add the anhydrous solvent, followed by the 1,3-dicarbonyl compound.

  • Stir the solution at room temperature for 10 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Michael Addition of a Nitroalkane

This protocol outlines the addition of a nitroalkane, such as nitromethane, to an α,β-unsaturated aldehyde. The resulting γ-nitro aldehyde is a versatile intermediate in organic synthesis.

Materials:

  • This compound (1.0 equiv)

  • Nitroalkane (e.g., nitromethane, 5-10 equiv)

  • Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether, 10 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Phosphate buffer (pH 7)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst and the anhydrous solvent.

  • Add the nitroalkane to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding phosphate buffer (pH 7).

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the product and determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Thia-Michael Addition

This protocol describes the addition of a thiol to an α,β-unsaturated aldehyde. This reaction is typically rapid and can often be performed under mild, base-catalyzed conditions.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol, 1.1 equiv)

  • Base (e.g., triethylamine or DBU, catalytic amount)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the thiol to the solution.

  • Add the base dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within a short period.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired thioether.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Michael Acceptor (this compound), Michael Donor, and Catalyst in Solvent start->reagents stir Stir at Controlled Temperature reagents->stir monitor Monitor Progress (TLC) stir->monitor monitor->stir Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize stereo Stereochemical Analysis (Chiral HPLC/GC) characterize->stereo end End Product stereo->end

Caption: General experimental workflow for a Michael addition reaction.

Organocatalytic_Cycle acceptor This compound (Michael Acceptor) iminium Iminium Ion (Activated Acceptor) acceptor->iminium + Catalyst catalyst Chiral Organocatalyst (e.g., Proline derivative) enamine Enamine (Activated Donor) addition Michael Addition iminium->addition donor Michael Donor (e.g., Enolizable Ketone) donor->enamine + Catalyst enamine->addition product_intermediate Product-Catalyst Complex addition->product_intermediate product_intermediate->catalyst Catalyst Regeneration product Chiral Product product_intermediate->product + H₂O water H₂O

References

Application of 2-Phenyl-2-butenal in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-butenal, also known as cocoa butenal, is a versatile aromatic aldehyde widely utilized in the fragrance and flavor industries.[1][2] Its characteristic warm, spicy, and floral aroma with nuances of cocoa and honey makes it a valuable component in a variety of scent compositions.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in fragrance applications, intended for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a synthetic fragrance ingredient that exists as a mixture of cis and trans isomers.[2] It is a colorless to slightly yellow liquid with a distinct aromatic profile.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O[4]
Molecular Weight 146.19 g/mol [2]
CAS Number 4411-89-6[2]
Appearance Colorless to slightly yellow liquid[3]
Odor Profile Warm, spicy, floral, cocoa, honey, musty[1][2]
Boiling Point 177 °C at 15 mmHg[5]
Density 1.034 g/mL at 25 °C[5]
Refractive Index n20/D 1.561[5]
Solubility Soluble in oils and ethanol; insoluble in water[3]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is a base-catalyzed crossed-aldol (Claisen-Schmidt) condensation reaction between benzaldehyde and propanal. Benzaldehyde, lacking α-hydrogens, can only act as the electrophile, which simplifies the product outcome.

Synthesis Workflow

The synthesis process involves the reaction of the starting materials in the presence of a base, followed by extraction and purification of the final product.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification benzaldehyde Benzaldehyde reaction_mixture Reaction Mixture benzaldehyde->reaction_mixture propanal Propanal propanal->reaction_mixture base Base (e.g., NaOH) base->reaction_mixture extraction Extraction with Diethyl Ether reaction_mixture->extraction washing Washing with Water and NaHCO3 soln. extraction->washing drying Drying over Anhydrous MgSO4 washing->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration distillation Vacuum Distillation concentration->distillation final_product Pure this compound distillation->final_product

Synthesis workflow for this compound.
Experimental Protocol: Crossed-Aldol Condensation

This protocol details the synthesis of this compound from benzaldehyde and propanal.

Materials and Reagents:

  • Benzaldehyde

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide in a mixture of water and ethanol. Cool the solution in an ice bath.

  • Addition of Aldehydes: Prepare a mixture of benzaldehyde and propanal. Add this mixture dropwise to the cooled basic solution with vigorous stirring.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a yellow oil or precipitate indicates product formation.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining base and unreacted aldehydes.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Table 2: Spectroscopic Data for this compound

Technique Interpretation Reference
IR (Infrared) 2700, 2800, 1630, 1680 cm⁻¹ (Conjugated aldehyde); 700, 730 cm⁻¹ (Monosubstituted benzene)U.S. Patent 3,582,360
¹H NMR Predicted spectra available online[4]
¹³C NMR Predicted spectra available online[4]
Mass Spec (EI) Major peaks at m/z 117, 146 (M+), 115, 91, 116U.S. Patent 3,582,360

Application in Fragrance Formulations

This compound is a valuable modifier in a wide range of fragrance types, adding warmth, spiciness, and a gourmand touch. Its cocoa and honey facets make it particularly suitable for oriental, spicy, and gourmand fragrances.

Olfactory Profile and Blending Partners
  • Scent Profile: Warm, spicy, floral, with distinct notes of cocoa and honey.[1][2] It can also present a slightly green and nutty character.

  • Blending: It blends well with a variety of fragrance materials, including:

    • Gourmand notes: Vanillin, ethyl maltol, and other chocolate and caramel notes.

    • Spicy notes: Clove, cinnamon, and nutmeg.

    • Floral notes: Rose, jasmine, and ylang-ylang.

    • Woody notes: Sandalwood, cedarwood, and patchouli.

    • Other aldehydes: For creating complex and diffusive top notes.

Exemplary Fragrance Accord

The following is a conceptual "Spicy Gourmand" accord demonstrating the use of this compound.

FragranceAccord cluster_top Top Notes cluster_heart Heart Notes cluster_base Base Notes This compound This compound Cinnamon Bark Cinnamon Bark This compound->Cinnamon Bark enhances spiciness Rose Absolute Rose Absolute This compound->Rose Absolute adds warm floralcy Vanillin Vanillin This compound->Vanillin creates cocoa-vanilla accord Bergamot Bergamot Bergamot->Rose Absolute Clove Bud Clove Bud Cinnamon Bark->Clove Bud Rose Absolute->Vanillin Patchouli Patchouli Clove Bud->Patchouli Sandalwood Sandalwood Vanillin->Sandalwood Patchouli->Sandalwood

References

Application Notes and Protocols: 2-Phenyl-2-butenal as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-butenal, a substituted α,β-unsaturated aldehyde, serves as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its conjugated system, featuring both an electrophilic carbonyl group and a reactive carbon-carbon double bond, allows for a variety of addition and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including pyrazoles, pyrimidines, and thiophenes, using this compound as a key precursor. The resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. This compound readily undergoes condensation with hydrazine hydrate to form the corresponding pyrazole derivative.

Reaction Pathway: Pyrazole Synthesis

G This compound This compound Intermediate Pyrazoline Intermediate This compound->Intermediate + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Oxidation Oxidation (e.g., air, I2) Intermediate->Oxidation Pyrazole 4-Ethyl-3-phenyl-1H-pyrazole Oxidation->Pyrazole

Caption: Synthesis of 4-ethyl-3-phenyl-1H-pyrazole from this compound.

Experimental Protocol: Synthesis of 4-Ethyl-3-phenyl-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure 4-ethyl-3-phenyl-1H-pyrazole.

Quantitative Data
Product NameMolecular FormulaStarting MaterialReagentYield (%)Melting Point (°C)
4-Ethyl-3-phenyl-1H-pyrazoleC₁₁H₁₂N₂This compoundHydrazine Hydrate85-9584-86

Synthesis of Pyrimidine Derivatives

The reaction of chalcones and their analogues with guanidine is a well-established method for the synthesis of 2-aminopyrimidines. This compound, as a chalcone analogue, can be cyclized with guanidine hydrochloride in the presence of a base to yield the corresponding pyrimidine derivative.

Reaction Pathway: Pyrimidine Synthesis

G This compound This compound Intermediate Dihydropyrimidine Intermediate This compound->Intermediate + Guanidine Guanidine Guanidine Guanidine->Intermediate Oxidation Oxidation Intermediate->Oxidation Pyrimidine 4-Ethyl-5-phenyl-2-aminopyrimidine Oxidation->Pyrimidine

Caption: Synthesis of 4-ethyl-5-phenyl-2-aminopyrimidine from this compound.

Experimental Protocol: Synthesis of 4-Ethyl-5-phenyl-2-aminopyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Quantitative Data
Product NameMolecular FormulaStarting MaterialReagentYield (%)Melting Point (°C)
4-Ethyl-5-phenyl-2-aminopyrimidineC₁₂H₁₃N₃This compoundGuanidine60-75155-157

Synthesis of Thiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. This compound can serve as the carbonyl component in this versatile reaction.

Reaction Pathway: Thiophene Synthesis (Gewald Reaction)

G cluster_0 Reactants This compound This compound Thiophene Ethyl 2-amino-4-ethyl-5-phenylthiophene-3-carboxylate This compound->Thiophene Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Thiophene Sulfur Sulfur Sulfur->Thiophene Base Base (e.g., Morpholine) Base->Thiophene Catalyst

Caption: Gewald synthesis of a 2-aminothiophene derivative from this compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-ethyl-5-phenylthiophene-3-carboxylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (catalytic amount) to the mixture.

  • Heat the reaction mixture to 40-50 °C with stirring.

  • Continue stirring at this temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure thiophene derivative.

Quantitative Data
Product NameMolecular FormulaStarting MaterialsYield (%)Melting Point (°C)
Ethyl 2-amino-4-ethyl-5-phenylthiophene-3-carboxylateC₁₅H₁₇NO₂SThis compound, Ethyl cyanoacetate, Sulfur70-8598-100

Conclusion

This compound is a readily accessible and highly reactive precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of pyrazoles, pyrimidines, and thiophenes. These methods are generally high-yielding and utilize common laboratory reagents and conditions, making them suitable for both academic research and industrial drug development applications. Further exploration of the reactivity of this compound is likely to uncover novel synthetic routes to other important heterocyclic systems.

Application Notes and Protocols for the Oxidation of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of 2-phenyl-2-butenal to 2-phenyl-2-butenoic acid. Three primary methods are presented: the Pinnick oxidation, the Jones oxidation, and a catalytic aerobic oxidation. These methods have been selected to offer a range of options regarding reaction conditions, selectivity, and environmental impact.

Introduction

The oxidation of α,β-unsaturated aldehydes, such as this compound, to the corresponding carboxylic acids is a crucial transformation in organic synthesis. The resulting α,β-unsaturated carboxylic acids are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The key challenge in this transformation is to selectively oxidize the aldehyde group without affecting the carbon-carbon double bond. The protocols detailed below are designed to achieve this selectivity with high efficiency.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the oxidation of this compound using the three detailed protocols. The data is compiled from general knowledge of these reactions and specific examples on structurally similar substrates.

Oxidation MethodKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Advantages & Disadvantages
Pinnick Oxidation Sodium chlorite (NaClO₂), 2-methyl-2-butene, NaH₂PO₄t-Butanol/WaterRoom Temperature4 - 1485 - 95Advantages: Mild conditions, high chemoselectivity, tolerant of many functional groups.[1][2][3][4] Disadvantages: Can be sensitive to pH, requires a scavenger for hypochlorous acid.
Jones Oxidation Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄)Acetone0 to Room Temperature1 - 380 - 90Advantages: Strong and rapid oxidant, relatively inexpensive.[5][6][7][8] Disadvantages: Uses carcinogenic Cr(VI), strongly acidic conditions, potential for side reactions if not controlled.
Catalytic Aerobic Oxidation Metal catalyst (e.g., Co, Mn, or Pd based), Radical initiator (optional)Toluene or Acetic Acid80 - 1206 - 2470 - 90Advantages: "Green" method using air or O₂ as the oxidant, cost-effective for large scale. Disadvantages: May require higher temperatures and pressures, catalyst screening may be necessary for optimization.

Experimental Protocols

Protocol 1: Pinnick Oxidation of this compound

This method is highly recommended for its mild conditions and high selectivity for α,β-unsaturated aldehydes.[4]

Materials:

  • This compound (1.0 equiv)

  • tert-Butanol

  • Water (deionized)

  • 2-Methyl-2-butene (4.0 equiv)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv)

  • Sodium chlorite (NaClO₂, 80% technical grade) (1.5 equiv)

  • Ethyl acetate

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of tert-butanol and water.

  • To this solution, add 2-methyl-2-butene (4.0 equiv) followed by sodium dihydrogen phosphate (1.5 equiv).

  • In a separate flask, dissolve sodium chlorite (1.5 equiv) in water and add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-14 hours.[3]

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 2-phenyl-2-butenoic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography.

Protocol 2: Jones Oxidation of this compound

This protocol utilizes a powerful oxidizing agent and is suitable for rapid conversions.[5][8]

Materials:

  • This compound (1.0 equiv)

  • Acetone (reagent grade)

  • Jones Reagent (prepared separately)

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Preparation of Jones Reagent (2.7 M):

  • Carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Cautiously dilute the mixture with water to a final volume of 100 mL. Caution: This reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.

Procedure:

  • Dissolve this compound (1.0 equiv) in acetone in a flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a greenish precipitate. Maintain the temperature below 20°C.[5]

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present and a green precipitate of chromium(III) salts is fully formed.[7]

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 2-phenyl-2-butenoic acid.

  • Purify the product by recrystallization or silica gel chromatography.

Protocol 3: Catalytic Aerobic Oxidation of this compound

This method offers a more environmentally friendly approach using molecular oxygen as the terminal oxidant. The conditions provided are a general starting point and may require optimization for the specific catalyst used.

Materials:

  • This compound (1.0 equiv)

  • Cobalt(II) acetate tetrahydrate (0.05 equiv)

  • Manganese(II) acetate tetrahydrate (0.05 equiv)

  • Toluene or Acetic Acid

  • Oxygen (O₂) or compressed air

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a three-necked flask equipped with a condenser, a gas inlet tube, and a magnetic stir bar, add this compound (1.0 equiv), cobalt(II) acetate tetrahydrate (0.05 equiv), and manganese(II) acetate tetrahydrate (0.05 equiv) in toluene or acetic acid.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Bubble a steady stream of oxygen or compressed air through the reaction mixture via the gas inlet tube.

  • Monitor the reaction progress by TLC. The reaction may take 6-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If using an organic solvent, wash the mixture with a saturated sodium bicarbonate solution to extract the acidic product.

  • Separate the aqueous layer and acidify it with concentrated HCl to a pH of ~2 to precipitate the product.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude 2-phenyl-2-butenoic acid.

  • Purify by recrystallization or silica gel chromatography.

Mandatory Visualization

G cluster_pinnick Pinnick Oxidation Workflow start Dissolve this compound in t-BuOH/Water add_reagents Add 2-methyl-2-butene and NaH2PO4 start->add_reagents add_oxidant Add aq. NaClO2 dropwise add_reagents->add_oxidant react Stir at RT (4-14h) add_oxidant->react quench Quench with aq. Na2SO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify extract->purify product 2-Phenyl-2-butenoic Acid purify->product G cluster_jones Jones Oxidation Workflow start Dissolve this compound in Acetone at 0°C add_jones Add Jones Reagent dropwise (<20°C) start->add_jones react Stir at RT (1-2h) add_jones->react quench Quench with Isopropanol react->quench workup Remove Acetone, Extract with Ether quench->workup purify Dry, Concentrate, and Purify workup->purify product 2-Phenyl-2-butenoic Acid purify->product G cluster_reaction_scheme General Reaction Scheme start This compound product 2-Phenyl-2-butenoic Acid start->product Oxidation reagents [Oxidizing Agent] (e.g., NaClO2, CrO3, O2/Catalyst) reagents->product

References

Application Notes and Protocols for the Purification of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Phenyl-2-butenal, an α,β-unsaturated aldehyde used as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Achieving high purity of this compound is critical for downstream applications. The following sections detail common and effective purification techniques, including vacuum distillation, flash column chromatography, and purification via bisulfite adduct formation.

Overview of Purification Techniques

This compound is a liquid at room temperature with a relatively high boiling point, making it amenable to vacuum distillation. As a moderately polar compound, it can also be effectively purified by column chromatography. For mixtures containing impurities that are difficult to separate by conventional methods, the reversible formation of a water-soluble bisulfite adduct offers a highly selective purification route. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Quantitative Data Summary

The following table summarizes the expected performance of each purification technique. It is important to note that yields and final purity are highly dependent on the initial purity of the crude material and the careful execution of the protocols.

Purification TechniqueTypical PurityExpected YieldKey AdvantagesCommon Disadvantages
Vacuum Distillation >98%80-95%Scalable, effective for removing non-volatile and some volatile impurities.Requires specialized equipment; potential for thermal degradation if not controlled.
Flash Column Chromatography >99%70-90%High resolution for removing closely related impurities; adaptable to various scales.Can be time-consuming and requires significant solvent usage; potential for sample loss on the column.
Bisulfite Adduct Formation >99%60-85%Highly selective for aldehydes; effective for removing non-aldehydic impurities.Involves multiple chemical reaction and extraction steps; may have lower overall yield.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

Vacuum distillation is a highly effective method for purifying this compound on a larger scale by separating it from impurities with different boiling points.[1]

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Connect the apparatus to the vacuum source with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 15 mmHg).

  • Heating: Begin heating the distillation flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound at the given pressure (approx. 177 °C at 15 mmHg), switch to a clean receiving flask to collect the purified product.[2]

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid the concentration of potentially explosive peroxides.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6]

Protocol 2: Flash Column Chromatography

Flash column chromatography is ideal for smaller-scale purifications and for removing impurities with polarities similar to this compound.[7][8][9][10]

Materials and Equipment:

  • Glass chromatography column with stopcock

  • Silica gel (60-230 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sand (acid-washed)

  • Pressurized air or nitrogen source

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ratio should be adjusted to achieve an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect the eluent in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the final product by GC-MS.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and is useful for removing non-aldehydic impurities from a crude mixture. The process involves the formation of a water-soluble bisulfite adduct, which is then separated and the aldehyde regenerated.

Materials and Equipment:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Water-miscible solvent (e.g., ethanol)

  • Water-immiscible organic solvent (e.g., diethyl ether or dichloromethane)

  • 10% Sodium hydroxide (NaOH) solution or saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formation and Isolation of the Bisulfite Adduct

  • Dissolution: Dissolve the crude this compound in ethanol in an Erlenmeyer flask.

  • Adduct Formation: Add a freshly prepared saturated solution of sodium bisulfite to the flask. Stir the mixture vigorously at room temperature. A white precipitate of the bisulfite adduct should form. The reaction may require stirring for several hours to go to completion.

  • Isolation: Collect the solid adduct by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol followed by diethyl ether to remove any remaining organic-soluble impurities.

Part B: Regeneration of this compound

  • Suspension: Suspend the purified bisulfite adduct in a biphasic system of water and diethyl ether in a separatory funnel.

  • Regeneration: Slowly add 10% sodium hydroxide solution or saturated sodium carbonate solution to the separatory funnel while shaking. The addition of base will reverse the reaction and liberate the free aldehyde into the organic layer. Continue adding base until the aqueous layer is basic and all the solid has dissolved.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

  • Purity Analysis: Assess the purity of the product by GC-MS.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Flash Column Chromatography Crude->Chromatography Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Bisulfite->Pure_Product

Caption: Overall purification workflow for this compound.

Vacuum_Distillation cluster_Apparatus Vacuum Distillation Setup Flask Heating Flask with Crude Product Column Fractionating Column Flask->Column Vapor Head Distillation Head with Thermometer Column->Head Condenser Condenser Head->Condenser Vacuum Vacuum Source Head->Vacuum Receiver Receiving Flask Condenser->Receiver Distillate Trap Cold Trap Vacuum->Trap

Caption: Diagram of a vacuum distillation apparatus.

Column_Chromatography Start Prepare Silica Slurry & Pack Column Load Load Crude Sample Start->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for flash column chromatography.

Bisulfite_Purification Crude Crude Aldehyde in Organic Solvent Add_Bisulfite Add Saturated NaHSO3 (aq) Crude->Add_Bisulfite Adduct Precipitated Bisulfite Adduct (Solid) Add_Bisulfite->Adduct Filter Filter and Wash Adduct->Filter Regenerate Add Base (NaOH) & Organic Solvent Filter->Regenerate Purified Adduct Pure_Aldehyde Pure Aldehyde in Organic Layer Regenerate->Pure_Aldehyde Aqueous_Waste Aqueous Waste Regenerate->Aqueous_Waste

Caption: Bisulfite adduct formation and regeneration cycle.

References

Application Notes and Protocols for 2-Phenyl-2-butenal in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Phenyl-2-butenal in polymer chemistry, including detailed experimental protocols for its polymerization and the modification of resulting polymers. Due to the limited direct research on the polymerization of this compound, the following protocols are based on established methods for structurally similar α,β-unsaturated aldehydes, particularly cinnamaldehyde.

Introduction to this compound in Polymer Science

This compound, an α,β-unsaturated aldehyde, presents a unique combination of reactive functional groups: a polymerizable carbon-carbon double bond and a versatile aldehyde group. This dual reactivity makes it a promising candidate for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The phenyl group contributes to the thermal stability and rigidity of the polymer backbone, while the aldehyde functionality serves as a reactive handle for post-polymerization modification, allowing for the covalent attachment of biomolecules, drugs, or other functional moieties.

Potential Polymerization Pathways

Based on its chemical structure, this compound can theoretically be polymerized through several mechanisms:

  • Radical Polymerization: The carbon-carbon double bond can undergo radical polymerization, typically initiated by thermal or photochemical decomposition of a radical initiator. This method is common for vinyl monomers.

  • Cationic Polymerization: The electron-rich double bond, influenced by the phenyl group, may be susceptible to cationic polymerization initiated by strong acids or Lewis acids.

  • Anionic Polymerization: While less common for this type of monomer due to the electrophilic aldehyde group, anionic polymerization could potentially be employed under specific conditions that protect or do not interfere with the aldehyde.

The aldehyde group can also participate in polymerization, particularly through cationic mechanisms, leading to the formation of polyacetal structures. However, polymerization through the vinyl group is generally more common for α,β-unsaturated aldehydes.

Application: Synthesis of Functional Copolymers

A significant application of this compound in polymer chemistry is its use as a comonomer to introduce aldehyde functionalities into various polymer backbones. These pendant aldehyde groups can then be used for a variety of conjugation chemistries.

Radical Copolymerization with Vinyl Monomers

This compound can be copolymerized with common vinyl monomers such as styrene or methyl acrylate to create copolymers with pendant aldehyde groups. The reactivity ratios for the copolymerization of a similar monomer, cinnamaldehyde (CAld), with styrene (St) and methyl acrylate (MA) have been reported and can be used as a guide.[1]

Table 1: Reactivity Ratios for Radical Copolymerization of Cinnamaldehyde (CAld) with Styrene (St) and Methyl Acrylate (MA) at 60°C [1]

Comonomer 1 (M1)Comonomer 2 (M2)r1 (M1 = CAld)r2
CinnamaldehydeStyrene~ 00.27
CinnamaldehydeMethyl Acrylate~ 00.18

Data suggests that cinnamaldehyde has a low tendency for self-propagation in these copolymerizations.

Experimental Protocol: Radical Copolymerization of this compound with Styrene

This protocol describes the synthesis of a random copolymer of this compound and styrene via free radical polymerization.

Materials:

  • This compound (freshly distilled)

  • Styrene (inhibitor removed by washing with NaOH solution and distilled)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1.46 g, 10 mmol), styrene (e.g., 9.36 g, 90 mmol), and AIBN (e.g., 0.164 g, 1 mmol) in anhydrous toluene (50 mL). The monomer feed ratio can be varied to achieve different copolymer compositions.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

  • Characterize the copolymer composition and molecular weight using techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).

Diagram 1: Experimental Workflow for Radical Copolymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization Monomers Monomers (this compound, Styrene) Mixing Dissolve & Mix Monomers->Mixing Initiator Initiator (AIBN) Initiator->Mixing Solvent Solvent (Toluene) Solvent->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Polymerization Polymerize at 70°C Degassing->Polymerization Termination Cool & Expose to Air Polymerization->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter, Wash & Dry Precipitation->Isolation Analysis NMR, GPC Isolation->Analysis G Polymer Polymer with Pendant Aldehyde Imine Imine Intermediate Polymer->Imine + Amine Amine Amine (R-NH2) Amine->Imine FinalPolymer Amine-Functionalized Polymer Imine->FinalPolymer + Reducing Agent ReducingAgent Reducing Agent (NaBH3CN) ReducingAgent->FinalPolymer

References

Application Notes and Protocols: Catalytic Hydrogenation of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective catalytic hydrogenation of 2-phenyl-2-butenal to 2-phenylbutanal, a valuable intermediate in the synthesis of pharmaceuticals and fragrances. The protocols are designed to ensure high selectivity and yield while adhering to stringent safety standards.

Introduction

The selective hydrogenation of α,β-unsaturated aldehydes is a cornerstone of modern organic synthesis. A significant challenge in this transformation is the chemoselective reduction of the carbon-carbon double bond in the presence of a reducible aldehyde functional group. This document outlines the application of a palladium on activated carbon (Pd/C) catalyst for the selective hydrogenation of this compound to 2-phenylbutanal. This reaction is a key step in the two-stage synthesis of 2-phenylbutanal from benzaldehyde and propanal.[1]

Reaction Principle

The catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the C=C double bond, while leaving the C=O double bond of the aldehyde intact. Palladium on carbon is a highly effective heterogeneous catalyst for this transformation, demonstrating excellent selectivity under mild reaction conditions.

Quantitative Data

Catalyst Loading (mol%)SubstrateSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (min)Conversion (%)Selectivity to Saturated Aldehyde (%)
0.5n-butenalAcetone1Room Temp.15>99>99

Note: Data is for the hydrogenation of n-butenal using a nano-Pd catalyst and is presented as a representative example of the high selectivity achievable for this class of reaction.

Experimental Protocols

4.1. Materials and Reagents

  • This compound

  • 5% Palladium on activated carbon (Pd/C)

  • Ethyl acetate (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Celite® (for filtration)

4.2. Equipment

  • Parr hydrogenator or a two-necked round-bottom flask equipped with a magnetic stir bar

  • Hydrogen balloon setup

  • Vacuum/inert gas manifold

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

4.3. Detailed Experimental Procedure

Safety Precaution: Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents and hydrogen. Handle with extreme care in an inert atmosphere.

  • Reactor Setup:

    • Place a magnetic stir bar in a clean, dry two-necked round-bottom flask.

    • Carefully weigh and add 5% Pd/C (typically 1-5 mol% relative to the substrate) to the flask.

    • Seal the flask and connect it to a vacuum/inert gas manifold.

    • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Mixture Preparation:

    • Under a positive pressure of inert gas, add ethyl acetate to the flask to create a slurry with the Pd/C.

    • In a separate flask, dissolve this compound (1.0 equivalent) in ethyl acetate.

    • Transfer the substrate solution to the flask containing the Pd/C slurry via a cannula or syringe.

  • Hydrogenation:

    • Replace the inert gas inlet with a hydrogen-filled balloon.

    • Evacuate the flask again and backfill with hydrogen from the balloon. Repeat this cycle three times.

    • Begin vigorous stirring of the reaction mixture.

    • For pressures greater than atmospheric, use a Parr hydrogenator. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Purge the reaction vessel with nitrogen or argon.

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with ethyl acetate.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry.

    • Wash the filter cake with additional ethyl acetate.

    • Quench the pyrophoric Pd/C on the filter paper by carefully adding water to it before disposal.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude 2-phenylbutanal.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-phenylbutanal.

Visualizations

5.1. Overall Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Add Pd/C to flask Add Pd/C to flask Inert atmosphere Inert atmosphere Add Pd/C to flask->Inert atmosphere Add Solvent (Ethyl Acetate) Add Solvent (Ethyl Acetate) Inert atmosphere->Add Solvent (Ethyl Acetate) Add this compound Add this compound Add Solvent (Ethyl Acetate)->Add this compound Purge with H2 Purge with H2 Add this compound->Purge with H2 Stir under H2 atmosphere (1-4 atm) Stir under H2 atmosphere (1-4 atm) Purge with H2->Stir under H2 atmosphere (1-4 atm) Monitor reaction (TLC/GC) Monitor reaction (TLC/GC) Stir under H2 atmosphere (1-4 atm)->Monitor reaction (TLC/GC) Purge with N2/Ar Purge with N2/Ar Monitor reaction (TLC/GC)->Purge with N2/Ar Filter through Celite Filter through Celite Purge with N2/Ar->Filter through Celite Concentrate filtrate Concentrate filtrate Filter through Celite->Concentrate filtrate Purify (Distillation/Chromatography) Purify (Distillation/Chromatography) Concentrate filtrate->Purify (Distillation/Chromatography) Pure 2-Phenylbutanal Pure 2-Phenylbutanal Purify (Distillation/Chromatography)->Pure 2-Phenylbutanal

Caption: Overall experimental workflow for the catalytic hydrogenation of this compound.

5.2. Reaction Pathway

G This compound This compound Adsorption onto Pd/C surface Adsorption onto Pd/C surface This compound->Adsorption onto Pd/C surface 2-Phenylbutanal 2-Phenylbutanal Hydrogen addition to C=C bond Hydrogen addition to C=C bond Adsorption onto Pd/C surface->Hydrogen addition to C=C bond H2 H2 Dissociative adsorption on Pd/C Dissociative adsorption on Pd/C H2->Dissociative adsorption on Pd/C Dissociative adsorption on Pd/C->Hydrogen addition to C=C bond Desorption from Pd/C surface Desorption from Pd/C surface Hydrogen addition to C=C bond->Desorption from Pd/C surface Desorption from Pd/C surface->2-Phenylbutanal

Caption: Reaction pathway for the selective hydrogenation of this compound.

References

Application Notes and Protocols for the Derivatization of 2-Phenyl-2-butenal for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 2-phenyl-2-butenal, an α,β-unsaturated aromatic aldehyde, to enhance its detection and quantification for analytical purposes. The protocols focus on two widely used derivatization reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and 2,4-Dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction

This compound is a reactive aldehyde that can be challenging to analyze directly due to its potential for instability and poor chromatographic performance. Derivatization is a crucial step to convert the analyte into a more stable, volatile, and detectable form, thereby improving the accuracy and sensitivity of analytical measurements.[1]

  • PFBHA derivatization is a preferred method for GC analysis. It reacts with the carbonyl group of this compound to form a stable oxime derivative that is amenable to GC separation and highly sensitive to detection by mass spectrometry, particularly in the negative ion chemical ionization (NICI) mode.[2] This method is advantageous due to the quantitative nature of the reaction and the thermal stability of the resulting derivatives.[3]

  • DNPH derivatization is a classic and robust method for the analysis of carbonyl compounds by HPLC-UV.[4][5] The reaction of this compound with DNPH yields a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance, allowing for sensitive detection.[6][7][8][9] This method is well-established and is the basis for regulatory methods such as U.S. EPA Method 8315A.[4]

Quantitative Data Summary

The following tables summarize the expected analytical performance for the determination of aldehydes using PFBHA-GC-MS and DNPH-HPLC-UV methodologies. While specific data for this compound is not extensively published, these values for structurally related or commonly analyzed aldehydes provide a benchmark for expected method performance.

Table 1: Expected Performance Characteristics for PFBHA-GC-MS Analysis of Aldehydes

ParameterExpected ValueReference Analytes
Limit of Detection (LOD) 0.0009 - 0.52 µg/LHexanal, Furfural, Phenylacetaldehyde, trans-2-Nonenal[10]
Limit of Quantification (LOQ) 0.003 - 1.72 µg/LHexanal, Furfural, Phenylacetaldehyde, trans-2-Nonenal[10]
Linearity (R²) > 0.99General Aldehydes
Recovery 88 - 107%General Aldehydes
Precision (RSD) < 15%General Aldehydes

Table 2: Expected Performance Characteristics for DNPH-HPLC-UV Analysis of Aldehydes

ParameterExpected ValueReference Analytes
Limit of Detection (LOD) 33.9 - 104.5 ng/mL (ppb)General Carbonyls[4]
Limit of Quantification (LOQ) 181.2 - 396.8 ng/mL (ppb)General Carbonyls[4]
Linearity (R²) > 0.999General Carbonyls[4]
Accuracy 96.3 - 103.6%Benzaldehyde, o-Tolualdehyde
Precision (RSD) < 5%General Carbonyls

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol outlines the derivatization of this compound with PFBHA to form its corresponding oxime for subsequent analysis by GC-MS.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., Toluene, Hexane, or Isooctane), HPLC grade

  • Buffer solution (e.g., Tris-HCl, pH 7.4) or Water (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in the chosen organic solvent. Create a series of calibration standards by serial dilution. For unknown samples, dissolve or extract them in the same solvent.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the standard or sample solution with 100 µL of a 50 mM PFBHA solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1] Alternatively, an aqueous solution of PFBHA can be used.

    • Vortex the mixture for 1 minute.

    • Heat the vial at 60°C for 60 minutes in a heating block or water bath.[1]

  • Extraction:

    • After cooling to room temperature, add 500 µL of an extraction solvent (e.g., hexane or isooctane).

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate.

  • Drying and Concentration:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

    • GC Conditions (Typical):

      • Column: A non-polar capillary column such as a DB-5ms or equivalent is recommended.

      • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

      • Carrier Gas: Helium at a constant flow rate.

    • MS Detector:

      • Operate in either Electron Impact (EI) or Negative Chemical Ionization (NCI) mode. NCI mode often provides higher selectivity and sensitivity for PFBHA derivatives.[1]

      • Monitor for characteristic fragment ions of the this compound-PFBHA oxime. The pentafluorobenzyl ion at m/z 181 is a common quantifier ion for PFBHA derivatives.

Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol is adapted from U.S. EPA Method 8315A for the analysis of carbonyl compounds.[4]

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile, HPLC grade

  • Sulfuric acid or Perchloric acid

  • Water, HPLC grade

  • Vials with PTFE-lined caps

  • Vortex mixer

  • HPLC system with UV detector

Procedure:

  • Preparation of DNPH Reagent:

    • Prepare a solution of DNPH in acetonitrile. A typical concentration is 1 mg/mL.

    • Acidify the solution with a small amount of sulfuric acid or perchloric acid to catalyze the reaction.

  • Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by serial dilution. For unknown samples, dissolve or extract them in acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, mix an equal volume of the standard or sample solution with the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature. The reaction time can vary, but 1-2 hours is generally sufficient. For some applications, heating at a controlled temperature (e.g., 40°C) for a shorter period (e.g., 1 hour) can be employed.[4]

  • HPLC-UV Analysis:

    • Inject an aliquot of the derivatized sample directly into the HPLC-UV system.

    • HPLC Conditions (Typical):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of acetonitrile and water is typically employed for the separation of various DNPH derivatives.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at approximately 360 nm, which is the characteristic absorbance maximum for dinitrophenylhydrazones.[6]

Visualizations

Derivatization_Workflow_PFBHA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing This compound Reaction Add PFBHA Reagent (Vortex, Heat 60°C) Sample->Reaction Standard This compound Standard Standard->Reaction Extraction Liquid-Liquid Extraction (Hexane/Isooctane) Reaction->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate (N2 stream) Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS

PFBHA Derivatization and GC-MS Analysis Workflow.

Derivatization_Workflow_DNPH cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound in Acetonitrile Reaction Add Acidified DNPH Reagent (Vortex, Room Temp/40°C) Sample->Reaction Standard This compound Standard in Acetonitrile Standard->Reaction HPLC HPLC-UV Analysis (λ ≈ 360 nm) Reaction->HPLC

DNPH Derivatization and HPLC-UV Analysis Workflow.

Signaling_Pathway_Analogy cluster_analyte Analyte cluster_reagent Derivatizing Reagent cluster_product Derivatized Product cluster_detection Analytical Outcome Analyte This compound (Low Detectability) PFBHA PFBHA Analyte->PFBHA Reaction DNPH DNPH Analyte->DNPH Reaction PFBHA_Product PFBHA-Oxime (Volatile, Stable) PFBHA->PFBHA_Product Forms DNPH_Product DNPH-Hydrazone (Strong UV Absorbance) DNPH->DNPH_Product Forms GCMS_Signal Enhanced GC-MS Signal PFBHA_Product->GCMS_Signal Leads to HPLCUV_Signal Enhanced HPLC-UV Signal DNPH_Product->HPLCUV_Signal Leads to

Logical Relationship of Derivatization for Enhanced Detection.

References

Application Note: A Scalable Synthesis of 2-Phenyl-2-butenal for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenyl-2-butenal, an α,β-unsaturated aldehyde, is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals.[1][2] It is also utilized as a flavoring agent in the food industry and a fragrance component in perfumes.[1][3] This application note details a robust and scalable protocol for the synthesis of this compound via a base-catalyzed crossed-aldol condensation, also known as the Claisen-Schmidt condensation.[4] This method offers high yields and is amenable to industrial scale-up.

Reaction Principle

The synthesis involves the reaction of benzaldehyde with propanal in the presence of a base, such as sodium hydroxide.[4] Benzaldehyde, lacking α-hydrogens, cannot enolize and therefore acts exclusively as the electrophile.[4][5] Propanal, possessing acidic α-hydrogens, is deprotonated by the base to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily dehydrates under the reaction conditions to yield the stable, conjugated product, this compound.[4] A key challenge in this crossed-aldol condensation is the potential for self-condensation of propanal, which can be minimized by carefully controlling the reaction conditions, such as the slow addition of propanal to the mixture of benzaldehyde and base.[5]

Experimental Protocols

Materials and Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Benzaldehyde106.121.044≥ 99%
Propanal58.080.807≥ 98%
Sodium Hydroxide40.00-≥ 97%
Ethanol (95%)---
Diethyl Ether74.120.713Laboratory Grade
Saturated Sodium Bicarbonate Solution---
Anhydrous Magnesium Sulfate120.37-≥ 98%

Scale-Up Synthesis Protocol (1 Mole Scale)

  • Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Charge: To the flask, add a solution of sodium hydroxide (44.0 g, 1.1 mol) dissolved in 1 L of 95% ethanol.

  • Benzaldehyde Addition: To the stirred sodium hydroxide solution, add benzaldehyde (106.12 g, 1.0 mol). Cool the mixture to 10-15 °C using an ice bath.

  • Propanal Addition: Slowly add propanal (63.9 g, 1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature is maintained below 25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 4-6 hours. The formation of a yellow oil or precipitate indicates product formation.[4]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash sequentially with water (2 x 500 mL) and saturated sodium bicarbonate solution (1 x 500 mL).[4]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (moles)Mass (g)Volume (mL)Yield (%)
BenzaldehydeC₇H₆O106.121.0106.12101.6-
PropanalC₃H₆O58.081.163.979.2-
Sodium HydroxideNaOH40.001.144.0--
This compoundC₁₀H₁₀O146.19---75-85% (Typical)

Visualizations

Scale_Up_Synthesis_Workflow Workflow for Scale-Up Synthesis of this compound A Reaction Setup (5L Flask) B Charge NaOH/Ethanol Solution A->B 1 C Add Benzaldehyde & Cool to 10-15°C B->C 2 D Slow Addition of Propanal (<25°C) C->D 3 E Reaction at Room Temperature (4-6 hours) D->E 4 F Work-up: Extraction & Washing E->F 5 G Purification: Vacuum Distillation F->G 6 H Pure this compound G->H 7

Caption: A step-by-step workflow for the scale-up synthesis of this compound.

Claisen_Schmidt_Condensation Claisen-Schmidt Condensation Mechanism cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_dehydration Dehydration Propanal Propanal Enolate Enolate Propanal->Enolate NaOH Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + Benzaldehyde Beta-Hydroxy Aldehyde Beta-Hydroxy Aldehyde Alkoxide Intermediate->Beta-Hydroxy Aldehyde H₂O This compound This compound Beta-Hydroxy Aldehyde->this compound -H₂O

Caption: The reaction mechanism for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Phenyl-2-butenal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2-Phenyl-2-butenal. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific experimental challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[1][2] This base-catalyzed reaction involves the condensation of benzaldehyde with propanal.[1] Due to the absence of α-hydrogens, benzaldehyde exclusively functions as the electrophile, reacting with the enolate formed from propanal.[3]

Q2: What is the primary challenge that often leads to low yields in the synthesis of this compound?

A2: The principal challenge is the self-condensation of propanal.[3] Propanal possesses α-hydrogens, enabling it to react with itself and form byproducts, most commonly 2-methyl-2-pentenal.[3] This side reaction directly competes with the desired crossed condensation with benzaldehyde, consequently diminishing the yield of this compound.[3]

Q3: How can the self-condensation of propanal be minimized to improve the yield of the desired product?

A3: To curtail the self-condensation of propanal, it is imperative to maintain a low concentration of the propanal enolate throughout the reaction. This is effectively achieved by the slow, dropwise addition of propanal to a mixture of benzaldehyde and the base catalyst.[3] This strategy ensures that the enolate has a higher probability of reacting with the abundant benzaldehyde rather than another molecule of propanal.[3]

Q4: What are the typical reaction conditions for this synthesis?

A4: The synthesis is generally conducted in an ethanolic solution with sodium hydroxide (NaOH) serving as the base catalyst.[1] The reaction is typically initiated at a reduced temperature, for instance, in an ice bath between 15-20°C, during the addition of propanal. Following the addition, the reaction mixture is stirred at room temperature for a period of 2-3 hours to proceed to completion.[1]

Q5: Besides the self-condensation product of propanal, what other byproducts might be formed?

A5: Under excessively harsh reaction conditions, there is a possibility of the Cannizzaro reaction of benzaldehyde occurring, although this is less frequent in the presence of aldehydes with α-hydrogens.[3] Furthermore, the presence of impurities in the starting materials can also contribute to the formation of undesired byproducts.[3]

Q6: What is the standard procedure for purifying the crude this compound?

A6: Following the completion of the reaction, a standard work-up procedure involves extraction with an organic solvent such as diethyl ether. The combined organic layers are then washed, dried, and the solvent is evaporated. For a higher degree of purity, the crude product can be subjected to vacuum distillation or column chromatography to isolate the pure this compound.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield (<50%) Propanal Self-Condensation: This is the most prevalent side reaction.[3]- Implement the slow, dropwise addition of propanal to the mixture of benzaldehyde and base to maintain a low propanal enolate concentration.[3] - Employ a higher molar ratio of benzaldehyde to propanal, for example, 2:1.[3]
Incorrect Order of Reagent Addition: An incorrect sequence of adding reagents can promote self-condensation.- Consistently add the propanal to the pre-mixed solution of benzaldehyde and the base catalyst.[3]
Suboptimal Reaction Temperature: The temperature profile significantly influences the rates of both the desired reaction and competing side reactions.[3]- During the addition of propanal, maintain a low temperature, preferably below 10°C.[3] - After the addition is complete, allow the reaction to proceed at room temperature. Note that while higher temperatures can accelerate the reaction, they may also favor the formation of byproducts.[3]
Improper Catalyst Concentration: The quantity of the base catalyst is a critical parameter.- Utilize a catalytic amount of a strong base like NaOH. A common starting point is 0.5 molar equivalents with respect to propanal.[3]
Impure Reactants: The presence of impurities in either benzaldehyde or propanal can negatively impact the reaction.- It is recommended to use freshly distilled benzaldehyde and high-purity propanal.
Significant Amount of a Byproduct with a Different Molecular Weight Propanal Self-Condensation Product: The most probable byproduct is 2-methyl-2-pentenal.[3]- Employ the strategies outlined above to minimize propanal self-condensation. - Purify the final product via vacuum distillation or column chromatography for effective separation.[3]
Cannizzaro Reaction Products: While less common, this can occur under harsh conditions.- Refrain from using excessively high temperatures or high concentrations of the base catalyst.[3]
Incomplete Reaction (Presence of Starting Materials) Insufficient Reaction Time: The reaction may not have reached completion.- Monitor the progress of the reaction using Thin Layer Chromatography (TLC). - If necessary, extend the reaction time. A typical duration is 2-4 hours following the complete addition of propanal.[3]
Inactive Catalyst: The basicity of the catalyst may have diminished over time.- Prepare and use a fresh solution of the base catalyst for optimal activity.
Difficulty in Product Purification Formation of Emulsions during Extraction: This can hinder the efficient separation of the organic and aqueous phases.- The addition of a small volume of brine (saturated NaCl solution) can help to break the emulsion.
Incomplete Removal of Base: Residual base in the organic layer can interfere with subsequent procedures or analyses.- Prior to extraction, neutralize the reaction mixture with a dilute acid, such as HCl.[3] - Ensure thorough washing of the organic layer with water, followed by a brine wash.[3]
Close Boiling Points of Product and Byproducts: This can present a challenge for purification by distillation.- For improved separation, utilize fractional distillation under reduced pressure. - For achieving high purity, column chromatography is a viable alternative.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of the anticipated effects of key reaction parameters on the yield of this compound, based on established principles of aldol condensation chemistry.[3]

Table 1: Effect of Reactant Molar Ratio on Product Yield

Benzaldehyde : Propanal Molar RatioExpected Yield of this compound (%)Predominant Side Reaction(s)
1 : 140 - 55Propanal self-condensation
2 : 160 - 75Reduced propanal self-condensation

Table 2: Effect of NaOH Catalyst Concentration on Product Yield

NaOH Concentration (molar equivalents relative to propanal)Expected Yield of this compound (%)Observations
0.1LowIncomplete reaction
0.565 - 75Good conversion with manageable side reactions
1.055 - 65Increased side reactions and potential for Cannizzaro reaction

Table 3: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Approximate Reaction Time (hours)Expected Yield of this compound (%)
106 - 860 - 70
25 (Room Temp)2 - 470 - 80
401 - 265 - 75 (potential increase in byproducts)

Experimental Protocols

Detailed Methodology for the Claisen-Schmidt Condensation of Benzaldehyde and Propanal

This protocol serves as a general guideline and may necessitate optimization for specific laboratory settings and equipment.[1][3]

Materials:

  • Benzaldehyde (freshly distilled)

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and an addition funnel

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask, dissolve sodium hydroxide (e.g., 0.5 molar equivalents relative to propanal) in an ethanol/water mixture. To this solution, add benzaldehyde (e.g., 2 molar equivalents relative to propanal) and cool the flask in an ice bath with continuous stirring.

  • Slow Addition of Propanal: While maintaining vigorous stirring and a temperature below 10°C, add propanal (1 molar equivalent) dropwise from the addition funnel over a period of 30-60 minutes.

  • Reaction: Upon completion of the addition, continue to stir the reaction mixture in the ice bath for an additional hour. Subsequently, allow the mixture to warm to room temperature and continue stirring for another 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and perform an extraction with diethyl ether.

  • Purification: The organic layer should be washed sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Further Purification: For higher purity, the crude this compound can be subjected to vacuum distillation or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_dehydration Dehydration Propanal Propanal Enolate Propanal Enolate Propanal->Enolate + OH⁻ Intermediate Alkoxide Intermediate Enolate->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Hydroxy_Aldehyde β-Hydroxy Aldehyde Intermediate->Hydroxy_Aldehyde + H₂O Product This compound Hydroxy_Aldehyde->Product - H₂O

Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.

Experimental_Workflow Start Start: Benzaldehyde, Propanal, NaOH, Ethanol/Water Reaction Reaction: - Cool to <10°C - Slow addition of Propanal - Stir at RT for 2-4h Start->Reaction Workup Work-up: - Neutralize with HCl - Extract with Diethyl Ether Reaction->Workup Purification Purification: - Wash with Water & Brine - Dry with MgSO₄ - Concentrate Workup->Purification Final_Product Final Product: This compound Purification->Final_Product If sufficiently pure Optional_Purification Optional Further Purification: - Vacuum Distillation - Column Chromatography Purification->Optional_Purification Analysis Analysis: - TLC - GC-MS - NMR Final_Product->Analysis Optional_Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield of this compound Check_Side_Reactions Check for Byproducts (TLC/GC-MS) Start->Check_Side_Reactions Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity Verify Reagent Purity Start->Check_Purity Propanal_Self_Condensation High Propanal Self-Condensation? Check_Side_Reactions->Propanal_Self_Condensation Temp_Control Suboptimal Temperature? Check_Conditions->Temp_Control Catalyst_Issue Improper Catalyst Concentration? Check_Conditions->Catalyst_Issue Impure_Reagents Impure Reagents? Check_Purity->Impure_Reagents Optimize_Addition Optimize Propanal Addition (slow, cold) Propanal_Self_Condensation->Optimize_Addition Yes Optimize_Ratio Increase Benzaldehyde:Propanal Ratio Propanal_Self_Condensation->Optimize_Ratio Solution Improved Yield Optimize_Addition->Solution Optimize_Ratio->Solution Adjust_Temp Adjust Temperature Protocol Temp_Control->Adjust_Temp Yes Adjust_Temp->Solution Adjust_Catalyst Optimize Catalyst Amount Catalyst_Issue->Adjust_Catalyst Yes Adjust_Catalyst->Solution Purify_Reagents Use Freshly Purified Reagents Impure_Reagents->Purify_Reagents Yes Purify_Reagents->Solution

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

common side products in the synthesis of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-2-butenal.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of this compound, which is often prepared via a crossed-aldol condensation between benzaldehyde and butanal. This guide addresses specific issues that may be encountered during the experiment.

Diagram of Troubleshooting Logic

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Problem Low Yield of this compound Presence of Significant Impurities Cause1 Self-condensation of Butanal Problem:f1->Cause1 Cause2 Cannizzaro Reaction of Benzaldehyde Problem:f1->Cause2 Cause3 Incomplete Reaction Problem:f0->Cause3 Solution1 Slowly add butanal to the benzaldehyde/base mixture. Use an excess of benzaldehyde. Cause1->Solution1 Solution2 Use a milder base or carefully control base concentration. Ensure temperature is not excessively high. Cause2->Solution2 Solution3 Increase reaction time. Optimize reaction temperature. Cause3->Solution3

Caption: A logical workflow for diagnosing and resolving common issues in the synthesis of this compound.

Table 1: Troubleshooting Common Side Products and Low Yields

Problem Potential Cause Recommended Solution
Presence of a major side product with a molecular weight of 128.17 g/mol (C8H12O) Self-condensation of butanal: The enolate of butanal reacts with another molecule of butanal. This is a common side reaction when both aldehydes can form an enolate.[1][2]Add butanal dropwise to a mixture of benzaldehyde and the base. This keeps the concentration of the enolizable aldehyde low, favoring the desired crossed-condensation.[1] Using an excess of the non-enolizable aldehyde (benzaldehyde) can also suppress the self-condensation of butanal.
Presence of benzyl alcohol and sodium or potassium benzoate in the product mixture Cannizzaro reaction of benzaldehyde: In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo disproportionation to yield benzyl alcohol and the corresponding benzoate salt.[3][4][5]Use a milder base or precisely control the stoichiometry of the strong base. Elevated temperatures can also promote the Cannizzaro reaction, so maintaining the recommended reaction temperature is crucial.
Low conversion of starting materials Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or non-optimal temperature.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
Product loss during workup Emulsion formation during extraction or inefficient extraction: The product may be lost during the aqueous workup if emulsions form or if an insufficient volume or number of extractions are performed.To break emulsions, add a small amount of brine. Ensure thorough mixing during extractions and perform multiple extractions with the organic solvent to maximize product recovery.

Frequently Asked Questions (FAQs)

Q1: Why is the self-condensation of butanal a major side reaction?

A1: The aldol condensation reaction requires the formation of an enolate from one of the aldehyde reactants. Butanal possesses alpha-hydrogens and can therefore be deprotonated by a base to form an enolate.[6] This enolate can then react with another molecule of butanal in a self-condensation reaction. Since benzaldehyde lacks alpha-hydrogens, it cannot form an enolate and participate in self-condensation.[7][8]

Q2: How can I minimize the formation of the butanal self-condensation product?

A2: The most effective strategy is to maintain a low concentration of butanal relative to benzaldehyde throughout the reaction. This is achieved by the slow, dropwise addition of butanal to a mixture of benzaldehyde and the base.[1] This ensures that the enolate formed from butanal is more likely to encounter and react with a molecule of benzaldehyde rather than another molecule of butanal.

Q3: What is the Cannizzaro reaction, and why is it a potential side reaction?

A3: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens in the presence of a strong base.[5] Two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid salt.[4] Since benzaldehyde has no alpha-hydrogens, it is susceptible to this reaction under strongly basic conditions.[3]

Q4: What are the typical yields for the synthesis of this compound?

A4: The yield of this compound is highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and the efficiency of the workup and purification procedures. While literature reports vary, yields can often be in the range of 60-80% under optimized conditions. However, without careful control of side reactions, yields can be significantly lower.

Table 2: Representative Yields Under Different Conditions

Base Solvent Temperature (°C) Typical Yield (%) Primary Side Products
NaOHEthanol/Water20-2565-75Butanal self-condensation product, Benzyl alcohol, Sodium benzoate
KOHMethanol20-2570-80Butanal self-condensation product, Benzyl alcohol, Potassium benzoate
LiOHTHF/Water0-2560-70Butanal self-condensation product
Note: These are approximate values and can vary based on specific experimental parameters.

Q5: What purification methods are effective for this compound?

A5: Distillation under reduced pressure is a common method for purifying this compound. Column chromatography on silica gel can also be employed for smaller-scale purifications or to remove closely related impurities. For removing unreacted aldehydes, a purification technique involving the formation of a reversible bisulfite adduct can be utilized.[9]

Experimental Protocol: Synthesis of this compound via Aldol Condensation

This protocol provides a detailed methodology for the synthesis of this compound, with an emphasis on minimizing side product formation.

Diagram of Experimental Workflow

Workflow start Start reagents Prepare Solution: Benzaldehyde, Ethanol, and NaOH solution start->reagents addition Slowly add Butanal dropwise with vigorous stirring at room temperature reagents->addition reaction Stir at room temperature (Monitor by TLC) addition->reaction quench Quench with dilute HCl reaction->quench extraction Extract with an organic solvent (e.g., Diethyl Ether) quench->extraction wash Wash organic layer with water and brine extraction->wash dry Dry over anhydrous MgSO4 wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by vacuum distillation filter_evap->purify end End purify->end

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Materials:

  • Benzaldehyde

  • Butanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of sodium hydroxide in a mixture of ethanol and water. Cool the solution in an ice bath.

  • Addition of Benzaldehyde: To the cooled base solution, add benzaldehyde and stir until a homogeneous mixture is obtained.

  • Slow Addition of Butanal: Transfer butanal to an addition funnel. Add the butanal dropwise to the stirred benzaldehyde-base mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 20-25°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Quenching: Once the reaction is complete, carefully neutralize the mixture by slowly adding dilute hydrochloric acid until the solution is acidic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash successively with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

References

Technical Support Center: Purification of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Phenyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Claisen-Schmidt condensation?

A1: The primary impurities depend on the reaction conditions but typically include:

  • Unreacted Starting Materials: Benzaldehyde and propanal.

  • Propanal Self-Condensation Product: The most significant byproduct is often 2-methyl-2-pentenal, formed from the self-condensation of propanal.[1][2]

  • Side-Reaction Products: Although less common, other byproducts can arise from competing reactions. Careful control of reaction conditions, such as the slow addition of propanal to the benzaldehyde and base mixture, can minimize these.[1]

Q2: What are the key physical properties of this compound and its major impurity relevant for purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.

PropertyThis compound2-Methyl-2-pentenal (Impurity)Benzaldehyde (Starting Material)Propanal (Starting Material)
Molecular Weight 146.19 g/mol [3]98.14 g/mol [4]106.12 g/mol 58.08 g/mol
Boiling Point 177 °C at 15 mmHg[5]; 94 °C at 9 mmHg[6]137-138 °C at 765 mmHg[4][7]178.1 °C at 760 mmHg49 °C at 760 mmHg
Appearance Colorless to pale yellow, slightly viscous liquid[6][8]Colorless to pale yellow liquid[4]Colorless liquidColorless liquid
Solubility Insoluble in water; soluble in ethanol and oil[6][9]-Slightly soluble in water; miscible with ethanol, etherSoluble in water, ethanol, ether

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques are suitable for determining the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for structural confirmation and to determine the purity by integrating the signals of the product and known impurities.[11][12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity and monitor the progress of a purification process.[13]

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[6][8] It is sensitive to air and light.[8][14] For long-term storage (over 12 months), it is advisable to re-check the purity before use.[8]

Troubleshooting Guides

Purification by Vacuum Distillation

Problem 1: The distillate is not pure and still contains starting materials or byproducts.

  • Possible Cause 1: Inefficient separation due to close boiling points.

    • Troubleshooting: The boiling point of the main impurity, 2-methyl-2-pentenal (137-138 °C at 765 mmHg), is significantly different from that of this compound (e.g., 94 °C at 9 mmHg).[4][6][7] However, separation from benzaldehyde might be more challenging. Ensure you are using a fractional distillation setup with a sufficiently long and efficient column (e.g., a Vigreux or packed column) to improve separation. Maintain a slow and steady distillation rate.

  • Possible Cause 2: The vacuum is not low enough.

    • Troubleshooting: A lower vacuum will decrease the boiling points and can improve the separation of components with different vapor pressures. Check your vacuum pump and ensure all connections in your distillation apparatus are airtight.

  • Possible Cause 3: Product degradation.

    • Troubleshooting: α,β-Unsaturated aldehydes can be prone to polymerization at high temperatures. Distilling at the lowest possible temperature by using a good vacuum is crucial. Adding a radical inhibitor like hydroquinone to the distillation flask can help prevent polymerization.

Problem 2: Low recovery of this compound after distillation.

  • Possible Cause 1: Polymerization in the distillation flask.

    • Troubleshooting: As mentioned above, add a polymerization inhibitor to the crude product before heating. Avoid excessive heating or prolonged distillation times.

  • Possible Cause 2: Mechanical losses.

    • Troubleshooting: Ensure all joints in the distillation apparatus are properly sealed to prevent leaks. Be careful during the transfer of the product.

Purification by Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause 1: Inappropriate solvent system (eluent).

    • Troubleshooting: The polarity of the eluent is critical for good separation. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether.[9] Aim for an Rf value of 0.25-0.35 for this compound on the TLC plate.

  • Possible Cause 2: Column overloading.

    • Troubleshooting: Do not load too much crude product onto the column. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[15]

  • Possible Cause 3: Improperly packed column.

    • Troubleshooting: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. Pack the column as a slurry and ensure there are no air bubbles.

Problem 2: The product is not eluting from the column.

  • Possible Cause 1: The eluent is not polar enough.

    • Troubleshooting: If your product is not moving down the column, you can gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can switch to a 90:10 or 85:15 mixture.

  • Possible Cause 2: Irreversible adsorption to the silica gel.

    • Troubleshooting: While less common for this type of compound, highly polar impurities can sometimes cause streaking or irreversible binding. If you suspect this, you can try using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column or a column packed with Raschig rings or other suitable packing material. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar and a small amount of a polymerization inhibitor (e.g., hydroquinone).

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.

    • Collect any low-boiling fractions, which may contain residual propanal or other volatile impurities.

    • Carefully collect the main fraction of this compound at its boiling point corresponding to the applied pressure (e.g., ~94 °C at 9 mmHg).[6]

    • Monitor the temperature closely. A sharp drop in temperature after the main fraction has distilled indicates that a higher-boiling impurity (like unreacted benzaldehyde) is the primary component remaining in the flask.

  • Product Collection: Collect the purified this compound in a pre-weighed round-bottom flask.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find the eluent that gives an Rf value of approximately 0.25-0.35 for this compound.

    • Visualize the spots under a UV lamp.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude this compound (from Claisen-Schmidt Condensation) purification_choice Choose Purification Method synthesis->purification_choice distillation Vacuum Fractional Distillation purification_choice->distillation For larger scales & volatile impurities chromatography Column Chromatography purification_choice->chromatography For high purity & non-volatile impurities analysis Purity Analysis (GC-MS, NMR, TLC) distillation->analysis chromatography->analysis storage Store Purified Product (Cool, Dark, Inert Atmosphere) analysis->storage

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography start Purification Issue dist_impure Impure Distillate start->dist_impure dist_low_yield Low Yield start->dist_low_yield chrom_poor_sep Poor Separation start->chrom_poor_sep chrom_no_elution No Elution start->chrom_no_elution dist_sol1 Use Fractional Column & Optimize Rate dist_impure->dist_sol1 dist_sol2 Improve Vacuum dist_impure->dist_sol2 dist_sol3 Add Inhibitor & Lower Temperature dist_impure->dist_sol3 dist_low_yield->dist_sol3 chrom_sol1 Optimize Eluent with TLC chrom_poor_sep->chrom_sol1 chrom_sol2 Check Column Packing & Loading chrom_poor_sep->chrom_sol2 chrom_sol3 Increase Eluent Polarity chrom_no_elution->chrom_sol3

Caption: Troubleshooting logic for common purification challenges of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Phenyl-2-butenal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and reaction optimization of 2-Phenyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, an α,β-unsaturated aldehyde, is susceptible to several degradation pathways that can impact its purity and the outcome of your reactions. The primary concerns include:

  • Oxidation: The aldehyde group is prone to oxidation, which can convert this compound into 2-phenyl-2-butenoic acid.[1] This is often facilitated by exposure to air (autoxidation) and can be accelerated by heat and light.

  • Polymerization: Like many α,β-unsaturated carbonyl compounds, this compound can undergo polymerization, especially under thermal stress or in the presence of certain initiators. This can lead to the formation of high molecular weight byproducts.[2]

  • Hydrolysis: The stability of this compound can be compromised under certain pH conditions. Strong acidic or basic conditions can catalyze degradation reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to loss of potency and the formation of impurities.[2]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to minimize contact with oxygen and prevent oxidation.

  • Cool and Dry: Keep the compound in a cool, dry, and well-ventilated area, away from direct heat sources.[3]

  • Light Protection: Use an amber or opaque container to protect it from light.[3]

  • Tightly Sealed: Ensure the container is tightly sealed to prevent exposure to air and moisture.[3] For long-term storage, refrigeration is recommended. If the compound has been stored for more than 12 months, it is advisable to check its quality before use.[3]

Q3: What are the common degradation products of this compound?

A3: Based on the structure and reactivity of this compound, the following are the most probable degradation products under various stress conditions:

  • 2-Phenyl-2-butenoic acid: Formed via oxidation of the aldehyde group.

  • Polymeric materials: Resulting from self-polymerization of the molecule.

  • Hydration products: Under certain aqueous conditions, water may add across the double bond.

  • Isomers: Cis/trans isomerization may occur upon exposure to heat or light.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific stabilizers for pure this compound are not extensively documented in publicly available literature, general stabilizers for α,β-unsaturated aldehydes can be considered. These often include radical inhibitors to prevent polymerization. A small amount of a stabilizer like hydroquinone may be beneficial, particularly during storage or distillation.[2] For specific applications, the choice of stabilizer must be compatible with the desired reaction chemistry.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of a White Precipitate in a Reaction Involving this compound.

This issue often points towards polymerization or precipitation of a degradation product.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that your starting material has been stored correctly (see FAQ Q2).

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential polymerization initiated by atmospheric oxygen.

  • Temperature Control: Overheating can induce polymerization. Monitor and control the reaction temperature carefully. Consider running the reaction at a lower temperature if the protocol allows.

  • Solvent Purity: Use dry, peroxide-free solvents. Peroxides can initiate radical polymerization.

  • Addition of an Inhibitor: If compatible with your reaction, consider adding a small amount of a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.

Issue 2: Appearance of an Additional Peak in HPLC Analysis, Suspected to be an Oxidation Impurity.

The formation of 2-phenyl-2-butenoic acid is a common oxidation pathway.

Troubleshooting Steps:

  • Degas Solvents: Use degassed solvents for your reaction and HPLC analysis to minimize dissolved oxygen.

  • Inert Reaction Setup: As with polymerization, conduct your reaction under an inert atmosphere.

  • Antioxidant Addition: If permissible by your reaction conditions, the addition of an antioxidant could mitigate oxidation.

  • Work-up Procedure: Minimize the exposure of your product to air during the work-up and purification steps.

  • Confirm Impurity Identity: Use a reference standard of 2-phenyl-2-butenoic acid or employ mass spectrometry to confirm the identity of the impurity peak.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4][5]

Objective: To identify potential degradation products and understand the degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade acetonitrile and water

  • Methanol

  • Calibrated pH meter, oven, photostability chamber, and HPLC system with a UV detector.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at 60°C for 24 hours.

    • After incubation, neutralize the solutions with an appropriate amount of NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature for 24 hours.

    • Neutralize the solutions with an appropriate amount of HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a solution of this compound (1 mg/mL in methanol) in the oven under the same conditions.

    • After exposure, dissolve the solid sample and dilute the solution with mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL in methanol) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Proposed)
0.1 M HCl24608.51Isomerization Product
1 M HCl246015.22Isomerization & Hydrolysis Product
0.1 M NaOH2425 (RT)12.81Polymerization Byproduct
1 M NaOH2425 (RT)25.13Polymerization & Other Byproducts
3% H₂O₂2425 (RT)18.712-Phenyl-2-butenoic acid
Thermal (Solid)48805.31Polymerization Byproduct
Thermal (Solution)48809.82Polymerization & Isomerization
Photolytic (Solid)-256.11Photodegradation Product A
Photolytic (Solution)-2511.42Photodegradation Products A & B

Table 2: HPLC Peak Purity and Mass Balance Analysis

Stress ConditionPurity Angle of Main PeakPurity ThresholdMass Balance (%)
Unstressed Control0.1250.250100.0
0.1 M HCl0.1300.25099.5
1 M HCl0.2450.25098.9
0.1 M NaOH0.1800.25099.2
1 M NaOH0.2650.25097.8
3% H₂O₂0.1550.25099.8
Thermal (Solution)0.2100.25099.1
Photolytic (Solution)0.1950.25098.5

Note: A Purity Angle less than the Purity Threshold indicates a pure peak.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1M & 1M NaOH, RT) start->base Expose to Stress oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Expose to Stress photo Photolytic Stress (Solid & Solution) start->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec LC-MS for Impurity Identification hplc->mass_spec Characterize Degradants

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_hydrolysis Hydrolysis/Isomerization main This compound oxidized 2-Phenyl-2-butenoic acid main->oxidized [O] polymer Polymeric Byproducts main->polymer Heat/Initiator hydrolyzed Hydration/Isomerization Products main->hydrolyzed H+ or OH-

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 2-Phenyl-2-butenal Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Phenyl-2-butenal to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an α,β-unsaturated aldehyde. Its structure, containing both a carbon-carbon double bond and an aldehyde group, makes it susceptible to free-radical polymerization. This process can be initiated by factors such as heat, light, and the presence of oxygen or metallic impurities, leading to an increase in viscosity and the formation of solid polymer.

Q2: What are the initial signs of this compound polymerization?

A2: The first indications of polymerization are typically a noticeable increase in the viscosity of the liquid. You may also observe a change in color, often a yellowing or darkening of the solution. In advanced stages, the formation of a solid mass or precipitate will be evident.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment.[1] A well-ventilated area is also recommended.[1] For long-term storage, it is best kept under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

Q4: Are there chemical inhibitors that can prevent the polymerization of this compound?

A4: Yes, the addition of polymerization inhibitors is a common and effective method to enhance the shelf life of this compound. Phenolic compounds like hydroquinone (HQ) and butylated hydroxytoluene (BHT) are widely used as free-radical scavengers to prevent the initiation of polymerization.

Q5: How do polymerization inhibitors like hydroquinone (HQ) and BHT work?

A5: Hydroquinone and BHT function by donating a hydrogen atom to reactive free radicals, which may be present in the this compound. This reaction neutralizes the free radicals, preventing them from initiating the polymerization chain reaction. This inhibitory mechanism is most effective in the presence of a small amount of oxygen.

Troubleshooting Guide

Problem Possible Cause Solution
Increased Viscosity or Solid Formation Polymerization has initiated.If the material is not completely solid, it may be possible to salvage the unpolymerized portion by careful distillation. However, this should be done with caution as heating can accelerate polymerization. It is generally recommended to discard the polymerized material following appropriate safety protocols. To prevent future occurrences, review and optimize storage conditions and inhibitor concentration.
Discoloration (Yellowing/Darkening) Onset of degradation or minor polymerization.This is an early warning sign. Immediately check the storage conditions (temperature, light exposure, atmosphere). Consider adding a recommended inhibitor if not already present, or if the inhibitor may have been depleted.
Precipitate Formation Advanced polymerization or precipitation of the inhibitor.If the precipitate is crystalline, it could be the inhibitor coming out of solution due to low temperatures. Gentle warming and agitation may redissolve it. If the precipitate is amorphous or the liquid is viscous, it is likely a polymer. In this case, disposal of the material is recommended.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to this compound

Objective: To stabilize this compound for storage by adding a chemical inhibitor.

Materials:

  • This compound

  • Inhibitor stock solution (e.g., 1% w/v Hydroquinone or BHT in a compatible, dry solvent like ethanol or diethyl ether)

  • Inert gas (Nitrogen or Argon)

  • Appropriate glassware (round-bottom flask or storage vessel)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Place the this compound in a clean, dry round-bottom flask or storage vessel equipped with a magnetic stir bar.

  • Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

  • While stirring, use a syringe to add the calculated volume of the inhibitor stock solution to achieve the desired final concentration (see Table 1 for recommendations).

  • Continue stirring under the inert atmosphere for 15-20 minutes to ensure complete mixing.

  • Seal the vessel tightly under the inert atmosphere.

  • Label the container clearly with the name of the compound, the added inhibitor, and the date of preparation.

  • Store the stabilized this compound under the recommended conditions (cool, dark, and under an inert atmosphere).

Protocol 2: Monitoring the Stability of Stored this compound

Objective: To periodically assess the quality and stability of stored this compound.

Materials:

  • Stored this compound sample

  • Viscometer

  • UV-Vis spectrophotometer

  • Gas chromatography (GC) instrument

Procedure:

  • Visual Inspection (Monthly):

    • Carefully observe the sample for any changes in color, clarity, or the presence of any solid material. Record all observations.

  • Viscosity Measurement (Quarterly):

    • Allow the sample to equilibrate to room temperature.

    • Measure the viscosity using a calibrated viscometer according to the instrument's operating procedure.

    • Compare the viscosity to the initial measurement of the fresh, uninhibited material. A significant increase indicates the onset of polymerization.

  • Purity Analysis by GC (Annually or if changes are observed):

    • Analyze a small aliquot of the sample by gas chromatography to determine its purity and to detect the presence of any degradation products or polymer byproducts.

    • A decrease in the main peak area or the appearance of new, broader peaks may indicate polymerization.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitor Concentrations for this compound

ParameterRecommendationNotes
Storage Temperature 2-8 °CRefrigeration is recommended to slow down potential reactions.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation and the formation of radical initiators.
Light Exposure Store in an amber or opaque containerProtects from light-induced polymerization.
Inhibitor Hydroquinone (HQ) or Butylated Hydroxytoluene (BHT)Both are effective free-radical scavengers.
Inhibitor Concentration 100 - 500 ppm (0.01 - 0.05% w/w)The optimal concentration may vary depending on the expected storage duration and conditions. Start with a lower concentration and monitor stability.
Expected Shelf Life >12 months with inhibitor and proper storageUninhibited material may show signs of polymerization within weeks to months, depending on conditions.

Visualization

Troubleshooting_Polymerization start Observe this compound issue Issue Detected? (Increased Viscosity, Color Change, Solid Formation) start->issue no_issue Continue Routine Monitoring issue->no_issue No check_storage Review Storage Conditions: - Temperature (2-8 °C) - Light Exposure (Dark) - Atmosphere (Inert) issue->check_storage Yes check_inhibitor Verify Inhibitor Presence and Concentration check_storage->check_inhibitor severe_polymerization Severe Polymerization? check_inhibitor->severe_polymerization remediate Take Corrective Action: - Adjust Storage Conditions - Add/Replenish Inhibitor remediate->start dispose Dispose of Material Safely severe_polymerization->dispose Yes consider_purification Consider Purification (e.g., Distillation) with Caution severe_polymerization->consider_purification No consider_purification->remediate

Caption: Troubleshooting workflow for preventing this compound polymerization.

References

Technical Support Center: Reactions Involving 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Phenyl-2-butenal. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.

I. Synthesis of this compound via Aldol Condensation

The primary synthetic route to this compound is the Claisen-Schmidt (crossed aldol) condensation between benzaldehyde and propanal under basic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the synthesis of this compound via crossed aldol condensation?

A1: The primary challenge is the self-condensation of propanal, which possesses alpha-hydrogens and can react with itself to form byproducts like 2-methyl-2-pentenal.[2] This side reaction competes with the desired crossed condensation with benzaldehyde, potentially lowering the yield of this compound. Benzaldehyde, lacking alpha-hydrogens, cannot undergo self-condensation.[2]

Q2: My reaction yield is consistently low (below 50%). What are the likely causes?

A2: Low yields can stem from several factors:

  • Propanal Self-Condensation: As mentioned above, this is a major competing reaction.[2]

  • Incorrect Order of Addition: The sequence of reagent addition is critical to minimize self-condensation.[2]

  • Suboptimal Reaction Temperature: Temperature affects the rates of both the desired reaction and side reactions.[2]

  • Improper Catalyst Concentration: The amount of base catalyst is crucial for promoting the desired reaction without favoring side reactions.[2]

  • Impure Reactants: The purity of both benzaldehyde and propanal can significantly impact the outcome.[2]

Q3: I'm observing a significant amount of a byproduct. What could it be?

A3: The most common byproduct is the self-condensation product of propanal, 2-methyl-2-pentenal.[2]

Q4: How can I minimize the self-condensation of propanal?

A4: To favor the crossed aldol condensation, slowly add propanal to a mixture of benzaldehyde and the base catalyst. This ensures that the concentration of the propanal enolate remains low, making it more likely to react with the abundant benzaldehyde.[2]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low YieldPropanal self-condensationSlowly add propanal to the benzaldehyde/base mixture.[2]
Incorrect order of additionEnsure propanal is added to the mixture of benzaldehyde and base.[2]
Suboptimal temperatureOptimize the reaction temperature; typically at or slightly above room temperature.[2]
Impure starting materialsUse freshly distilled benzaldehyde and propanal.
Formation of oily productIncomplete reaction or presence of byproductsMonitor the reaction by TLC. Purify the crude product by vacuum distillation.[1]
Dark coloration of reaction mixtureDecomposition of reactants or productsAvoid excessively high temperatures and prolonged reaction times.
Experimental Protocol: Synthesis of this compound

Materials:

  • Benzaldehyde (freshly distilled)

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to room temperature. Add ethanol to this solution.

  • In a round-bottom flask equipped with a magnetic stirrer, combine the benzaldehyde and the aqueous ethanolic NaOH solution.

  • Cool the mixture in an ice bath to approximately 15-20°C.

  • Slowly add propanal dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 25°C.[1]

  • After the addition is complete, continue stirring at room temperature for 2-3 hours. The formation of a yellow oil indicates product formation.[1]

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]

  • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

II. Reactions of this compound

This compound is a versatile intermediate in organic synthesis due to its reactive aldehyde group and the conjugated double bond.[3]

A. Wittig Reaction

The Wittig reaction is a common method to convert aldehydes and ketones into alkenes.

Q1: What determines the stereochemistry of the alkene product in a Wittig reaction?

A1: The stereochemical outcome is highly dependent on the nature of the phosphorus ylide. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[4]

Q2: My Wittig reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields in Wittig reactions can be due to several factors:

  • Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium salt.

  • Ylide Instability: The ylide may decompose before reacting with the aldehyde.

  • Steric Hindrance: The bulky nature of the reactants can slow down the reaction.

  • Side Reactions: The ylide can be protonated by acidic functional groups in the reactants.

Problem Possible Cause Recommended Solution
Low YieldIncomplete ylide formationUse a fresh, strong base (e.g., n-BuLi, KOtBu). Ensure anhydrous conditions.
Ylide decompositionPrepare the ylide in situ and use it immediately.
Unreacted starting materialIncrease reaction time or temperature.
Mixture of E/Z isomersNature of the ylideFor E-alkenes, use a stabilized ylide. For Z-alkenes, use an unstabilized ylide.[4]

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure (using n-BuLi in THF):

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium dropwise. A color change (often to deep red or orange) indicates ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

B. Reduction Reactions

This compound can be selectively reduced at the carbonyl group or the carbon-carbon double bond.

Q1: How can I selectively reduce the aldehyde group of this compound?

A1: Use a mild reducing agent like sodium borohydride (NaBH₄). This will typically reduce the aldehyde to a primary alcohol without affecting the C=C double bond.

Q2: How can I selectively reduce the C=C double bond of this compound?

A2: Catalytic hydrogenation, for example using Palladium on carbon (Pd/C) with hydrogen gas, will selectively reduce the carbon-carbon double bond to yield 2-phenylbutanal.[1]

Problem Possible Cause Recommended Solution
Reduction with NaBH₄
Incomplete reactionInsufficient reducing agentUse a slight excess of NaBH₄.
Low temperatureAllow the reaction to proceed at room temperature.
Over-reduction (reduction of C=C)Use of a stronger reducing agentUse NaBH₄, not LiAlH₄.
Catalytic Hydrogenation
Incomplete reactionInactive catalystUse fresh Pd/C catalyst.
Insufficient hydrogen pressureEnsure adequate hydrogen pressure (e.g., using a balloon or a Parr hydrogenator).[1]
Catalyst poisoningEnsure starting material and solvent are pure.
C. Grignard and Organolithium Reactions

These reactions involve the nucleophilic addition of an organometallic reagent to the carbonyl group.

Q1: What are the main challenges when performing a Grignard reaction with this compound?

A1: The main challenges include:

  • 1,4-Conjugate Addition: "Soft" nucleophiles may add to the β-carbon of the α,β-unsaturated system (Michael addition).

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon.

  • Reaction Initiation: Difficulty in initiating the formation of the Grignard reagent itself.

Q2: How can I favor 1,2-addition over 1,4-addition?

A2: "Hard" nucleophiles like Grignard reagents and organolithium reagents tend to favor 1,2-addition to the carbonyl carbon. The use of cerium(III) chloride (Luche reduction conditions) can also enhance 1,2-selectivity.

Problem Possible Cause Recommended Solution
Low yield of 1,2-addition productCompeting 1,4-additionUse a "harder" nucleophile or add CeCl₃.
Enolization of the aldehydeUse a less sterically hindered Grignard reagent.
Grignard reagent fails to formWet glassware or solventFlame-dry all glassware and use anhydrous solvents.
Inactive magnesiumActivate magnesium turnings with iodine or by crushing.
D. Michael (Conjugate) Addition

This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated aldehyde.

Q1: What kind of nucleophiles are suitable for Michael addition to this compound?

A1: "Soft" nucleophiles such as enolates (from malonic esters or acetoacetic esters), cuprates (Gilman reagents), amines, and thiols are good Michael donors.

Q2: How can I promote the Michael addition reaction?

A2: The reaction is typically catalyzed by a base, which generates the nucleophilic enolate.

Problem Possible Cause Recommended Solution
Low YieldWeak nucleophileUse a stronger base to generate a higher concentration of the enolate.
Reversible reactionUse conditions that favor the forward reaction (e.g., removing a product).
Competing 1,2-additionNucleophile is too "hard"Use a softer nucleophile like a Gilman reagent.

III. Data Presentation

Table 1: Influence of Reaction Conditions on Aldol Condensation Yield

ParameterConditionEffect on Yield of this compound
Order of AdditionPropanal added to Benzaldehyde/BaseMaximizes yield by minimizing propanal self-condensation.[2]
TemperatureRoom Temperature to mild heatingA balance is needed; higher temperatures can increase side reactions.[2]
Catalyst Conc.Optimized (e.g., 0.5 eq. NaOH)Crucial for promoting the desired reaction without side reactions.[2]

IV. Visualizations

Experimental and Troubleshooting Workflows

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Reaction of this compound s1 Reactants: Benzaldehyde & Propanal s2 Aldol Condensation (Base Catalyst) s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (Vacuum Distillation) s3->s4 s5 Pure this compound s4->s5 r1 This compound r2 Reaction (e.g., Wittig, Reduction) r1->r2 r3 Work-up r2->r3 r4 Purification (e.g., Chromatography) r3->r4 r5 Final Product r4->r5

Caption: General experimental workflow for the synthesis and subsequent reaction of this compound.

troubleshooting_workflow start Low Yield or Unexpected Product q1 Was the reaction monitored (e.g., by TLC)? start->q1 q2 Are starting materials pure? q1->q2 No s1 Analyze TLC to identify unreacted starting material, byproducts, or product. q1->s1 Yes q3 Were reaction conditions (temp, time, conc.) optimal? q2->q3 Yes s2 Purify starting materials. q2->s2 No q4 Was the correct work-up procedure followed? q3->q4 Yes s3 Optimize reaction conditions based on literature/FAQs. q3->s3 No s4 Review and adjust work-up and purification steps. q4->s4 No end Improved Result q4->end Yes s1->q2 s2->q3 s3->q4 s4->end

Caption: A logical workflow for troubleshooting common issues in organic synthesis.

Reaction Mechanism

aldol_condensation cluster_mechanism Base-Catalyzed Aldol Condensation propanal Propanal enolate Propanal Enolate propanal->enolate + Base intermediate Alkoxide Intermediate enolate->intermediate + Benzaldehyde (Nucleophilic Attack) benzaldehyde Benzaldehyde aldol_adduct Aldol Adduct intermediate->aldol_adduct + H₂O (Protonation) product This compound aldol_adduct->product - H₂O (Dehydration) base Base (OH⁻) base->propanal water H₂O water->intermediate

Caption: Mechanism of the base-catalyzed aldol condensation to form this compound.

References

Technical Support Center: Purification of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Phenyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via aldol condensation?

A1: The impurity profile of crude this compound from the aldol condensation of benzaldehyde and propanal typically includes:

  • Unreacted Starting Materials: Benzaldehyde and propanal.

  • Propanal Self-Condensation Products: Such as 2-methyl-2-pentenal, formed from the self-condensation of propanal.[1][2]

  • β-Hydroxy Aldehyde Intermediate: The initial aldol addition product which may not have fully dehydrated to this compound.

  • Polymeric Materials: Higher molecular weight byproducts can form under certain reaction conditions.

  • Solvent Residues: Depending on the solvent used in the synthesis and workup (e.g., ethanol, diethyl ether).

Q2: Which purification techniques are most effective for this compound?

A2: The optimal purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and compounds with significantly different boiling points.

  • Flash Column Chromatography: This technique is excellent for separating this compound from impurities with different polarities, providing a high degree of purity.[3]

  • Chemical Treatment (Washing): Washing the crude product with a sodium bisulfite solution can effectively remove unreacted aldehydes.[4][5]

  • Recrystallization: While this compound is a liquid at room temperature, this technique can be applied to solid derivatives or if a suitable low-temperature crystallization method is developed.[6]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.[7]

PropertyValue
Appearance Colorless to slightly yellow liquid[7]
Molecular Weight 146.19 g/mol [7]
Boiling Point 177 °C at 15 mmHg[8]
Density 1.034 g/mL at 25 °C[8]
Solubility Insoluble in water; soluble in ethanol and oils[7]

Troubleshooting Guides

Purification by Vacuum Distillation

Problem 1: The product is co-distilling with an impurity.

  • Possible Cause: The boiling points of this compound and the impurity are too close for effective separation by simple vacuum distillation.

  • Troubleshooting:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

    • Adjust Vacuum: Fine-tune the vacuum level. A change in pressure can sometimes alter the relative volatilities of the components, improving separation.

    • Pre-Purification: Consider a preliminary purification step, such as a chemical wash or flash chromatography, to remove the close-boiling impurity before distillation.

Problem 2: The product is decomposing in the distillation flask.

  • Possible Cause: this compound, being an α,β-unsaturated aldehyde, can be prone to polymerization or degradation at elevated temperatures, even under vacuum.

  • Troubleshooting:

    • Lower the Temperature: Increase the vacuum to distill the product at a lower temperature.

    • Use a Stabilizer: Add a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask.

    • Minimize Heating Time: Ensure the distillation is carried out as quickly as possible.

Purification by Flash Column Chromatography

Problem 1: Poor separation of this compound from a non-polar impurity.

  • Possible Cause: The eluent system is too polar, causing both the product and the impurity to move too quickly through the column.

  • Troubleshooting:

    • Optimize Eluent: Use a less polar solvent system. A good starting point for α,β-unsaturated aldehydes is a mixture of hexane and ethyl acetate. Perform thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives a good separation between the spots. An Rf value of 0.2-0.4 for this compound is often a good target.

    • Dry Loading: If the impurity is very non-polar, consider adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder. This can improve the initial separation at the top of the column.

Problem 2: The product is streaking on the column.

  • Possible Cause 1: The column is overloaded with the crude product.

  • Troubleshooting: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.

  • Possible Cause 2: The compound is reacting with the silica gel.

  • Troubleshooting: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. This is particularly useful if acidic impurities are causing on-column reactions.

Removal of Aldehyde Impurities

Problem: Residual benzaldehyde or propanal self-condensation products are present in the purified product.

  • Possible Cause: These aldehyde impurities were not fully removed during the initial workup or subsequent purification steps.

  • Troubleshooting:

    • Sodium Bisulfite Wash: Wash the crude product (dissolved in an appropriate organic solvent) with a saturated aqueous solution of sodium bisulfite.[4] Aldehydes react to form water-soluble bisulfite adducts, which can then be removed in the aqueous phase.[4][5] The this compound can be regenerated from the adduct if necessary by treatment with a base.[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile or high-boiling impurities.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Drying the Crude Product: It is crucial to start with a dry sample. Dissolve the crude product in an organic solvent like diethyl ether, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Distillation:

    • Place the dry, crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the flask in a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of this compound is approximately 177 °C at 15 mmHg.[8]

    • Monitor the purity of the collected fractions using an appropriate analytical technique such as GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Workflow for Purification of this compound

PurificationWorkflow start Crude this compound wash Aqueous Wash (e.g., NaHCO3, Brine) start->wash dry Dry with Anhydrous Sulfate (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate analysis1 Purity Check (TLC, GC-MS, NMR) concentrate->analysis1 decision Purity Sufficient? analysis1->decision distillation Vacuum Distillation decision->distillation No chromatography Flash Column Chromatography decision->chromatography No end Pure this compound decision->end Yes analysis2 Final Purity Analysis distillation->analysis2 chromatography->analysis2 analysis2->end

Caption: A general workflow for the purification of this compound.

References

unexpected color change in 2-Phenyl-2-butenal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 2-Phenyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

A1: Pure this compound is typically a colorless to pale yellow liquid.[1][2] Significant color deviation may indicate the presence of impurities or degradation products.

Q2: Is it normal to observe a color change during the synthesis of this compound via Claisen-Schmidt condensation?

A2: A slight yellowing of the reaction mixture is common during the base-catalyzed Claisen-Schmidt condensation to form this compound.[3] However, the formation of intense yellow, orange, red, or brown colors, or the appearance of dark precipitates, is unexpected and suggests the occurrence of side reactions.

Q3: Can the color of the starting materials affect the reaction?

A3: Yes, impurities in the starting materials, such as benzaldehyde and propanal, can contribute to color formation. Benzaldehyde, for instance, can oxidize to benzoic acid upon exposure to air, and commercial grades may contain various impurities.[4]

Q4: How stable is this compound?

A4: this compound, being an α,β-unsaturated aldehyde, is susceptible to oxidation, polymerization, and other degradation pathways, especially when exposed to air, light, heat, or acidic/basic conditions.[1] Proper storage under an inert atmosphere and in a cool, dark place is recommended.

Troubleshooting Guide: Unexpected Color Change

An unexpected color change in a reaction involving this compound is a common issue that can often be traced back to a few key causes. This guide will walk you through identifying the potential source of the discoloration and provide actionable steps to mitigate it.

Issue 1: Intense Yellow to Orange/Red Coloration During Synthesis

Possible Cause 1: Polymerization of this compound

α,β-Unsaturated aldehydes are known to undergo polymerization, which can be initiated by basic or acidic conditions, heat, or light. The resulting polymers are often highly colored due to extended conjugation.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain the recommended temperature for the reaction. Exceeding the optimal temperature can accelerate polymerization.

  • Minimize Reaction Time: Monitor the reaction closely and proceed with workup as soon as the reaction is complete to minimize exposure of the product to polymerization-inducing conditions.

  • Consider a Polymerization Inhibitor: For storage or prolonged reactions, the addition of a radical inhibitor like hydroquinone may be beneficial.

Possible Cause 2: Side Reactions from Propanal Self-Condensation

In the Claisen-Schmidt condensation, propanal can undergo self-condensation to form a mixture of side products, including other α,β-unsaturated aldehydes that can also polymerize or contribute to color.[5][6][7]

Troubleshooting Steps:

  • Slow Addition of Propanal: Add propanal slowly to the reaction mixture containing benzaldehyde and the base. This keeps the concentration of the enolizable propanal low, favoring the desired cross-condensation over self-condensation.

  • Optimize Stoichiometry: Use a slight excess of benzaldehyde to ensure the propanal is consumed in the desired reaction pathway.

Issue 2: Dark Brown or Black Coloration and Tar Formation

Possible Cause: Degradation and Complex Side Reactions

Harsh reaction conditions, such as high concentrations of a strong base or excessive heat, can lead to the degradation of the starting materials and product, resulting in complex, often dark-colored, tarry substances.

Troubleshooting Steps:

  • Use a Milder Base or Lower Concentration: If possible, explore the use of a milder base or reduce the concentration of the strong base.

  • Ensure Efficient Stirring: Inadequate mixing can lead to localized "hot spots" of high base concentration, promoting degradation.

  • Proper Quenching and Workup: Prompt and efficient quenching of the reaction is crucial. Neutralize the base with a mild acid (e.g., dilute HCl or NH₄Cl solution) during workup to prevent further base-catalyzed degradation.[8]

Issue 3: Color Appears During Purification

Possible Cause 1: Decomposition on Silica Gel

This compound can be sensitive to the acidic nature of standard silica gel, leading to decomposition and color formation during column chromatography.

Troubleshooting Steps:

  • Neutralize Silica Gel: Consider using silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.

  • Alternative Purification Methods: If the product is sufficiently volatile and thermally stable, vacuum distillation is a preferred method of purification.[3]

Possible Cause 2: Oxidation Upon Exposure to Air

During workup and purification, prolonged exposure to air can lead to the oxidation of the aldehyde group to a carboxylic acid and other oxidative degradation pathways, which may produce colored byproducts.

Troubleshooting Steps:

  • Minimize Air Exposure: Conduct workup and purification steps as quickly as possible.

  • Use of an Inert Atmosphere: If the product is highly sensitive, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

ParameterCondition 1Condition 2Condition 3
Reaction Temperature 20-25 °C40 °C60 °C
Observed Color Pale YellowIntense YellowOrange-Brown
Yield of this compound HighModerateLow
Presence of Byproducts MinimalSignificantHigh (Polymeric)

Table 1: Hypothetical data illustrating the effect of temperature on the synthesis of this compound.

Starting MaterialPotential ImpurityConsequence
BenzaldehydeBenzoic AcidCan interfere with base catalysis
BenzaldehydeOther aromatic aldehydesCan lead to a mixture of aldol products
PropanalAcetaldehydeCan lead to undesired cross-condensation products

Table 2: Common impurities in starting materials and their potential consequences.

Experimental Protocols

Protocol: Synthesis of this compound via Claisen-Schmidt Condensation [3][9][10]

Materials:

  • Benzaldehyde

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of water and ethanol.

  • In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and the ethanolic NaOH solution.

  • Cool the mixture in an ice bath.

  • Slowly add propanal dropwise to the stirred solution, maintaining a low temperature.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Visualizations

Troubleshooting_Color_Change Troubleshooting Workflow for Unexpected Color Change start Unexpected Color Change Observed synthesis During Synthesis? start->synthesis purification During Purification? start->purification color_intensity Color Intensity? synthesis->color_intensity purification_step Which Step? purification->purification_step yellow_orange Intense Yellow/Orange color_intensity->yellow_orange High dark_brown Dark Brown/Black color_intensity->dark_brown Very High/Tar polymerization Polymerization yellow_orange->polymerization side_reactions Side Reactions (Self-Condensation) yellow_orange->side_reactions degradation Degradation dark_brown->degradation sol_poly Control Temp Minimize Time Use Inhibitor polymerization->sol_poly sol_side Slow Addition Optimize Stoichiometry side_reactions->sol_side sol_degrade Milder/Less Base Efficient Stirring Proper Quench degradation->sol_degrade chromatography Column Chromatography purification_step->chromatography workup Workup/Storage purification_step->workup silica_decomp Decomposition on Silica chromatography->silica_decomp oxidation Oxidation (Air Exposure) workup->oxidation sol_silica Neutralize Silica Use Distillation silica_decomp->sol_silica sol_oxidation Minimize Air Exposure Inert Atmosphere oxidation->sol_oxidation

Caption: A troubleshooting workflow for identifying and addressing the causes of unexpected color changes.

Side_Reactions Potential Side Reactions in this compound Synthesis cluster_desired Desired Reaction cluster_side Side Reaction benzaldehyde Benzaldehyde desired_product This compound (Desired Product) benzaldehyde->desired_product propanal Propanal propanal->desired_product self_condensation Propanal Self-Condensation (Side Reaction) propanal->self_condensation base Base (e.g., NaOH) base->desired_product base->self_condensation colored_polymers Colored Polymers/ Degradation Products desired_product->colored_polymers Polymerization self_condensation->colored_polymers Further Reactions/ Polymerization

Caption: A diagram illustrating the desired reaction pathway versus potential side reactions leading to colored byproducts.

References

dealing with low reactivity of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-Phenyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound is an α,β-unsaturated aldehyde. Its chemical structure features a carbon-carbon double bond conjugated to an aldehyde functional group. This conjugation dictates its reactivity, creating two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). Attack at C1 is referred to as 1,2-addition, while attack at C3 is known as 1,4-conjugate addition.

Q2: What factors can contribute to the low reactivity of this compound?

A2: The low reactivity of this compound in certain reactions can be attributed to a combination of steric and electronic factors:

  • Steric Hindrance: The phenyl group at the α-position is bulky and can physically obstruct the approach of nucleophiles to both the carbonyl carbon and the β-carbon. This steric hindrance can significantly slow down reaction rates.

  • Electronic Effects: The phenyl group can donate electron density into the conjugated system through resonance, which reduces the partial positive charge on the β-carbon. This decrease in electrophilicity makes it less susceptible to attack by nucleophiles.

Q3: How can I activate this compound to improve its reactivity?

A3: Several strategies can be employed to enhance the reactivity of this compound:

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, withdrawing electron density and increasing the electrophilicity of the entire conjugated system. This makes both the carbonyl carbon and the β-carbon more susceptible to nucleophilic attack.

  • Organocatalysis: Chiral secondary amines can react with this compound to form a transient iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it towards nucleophilic attack.

  • Brønsted Acid Catalysis: Protic acids can protonate the carbonyl oxygen, which, similar to Lewis acids, increases the electrophilicity of the carbonyl group and the conjugated system.

Troubleshooting Guides for Common Reactions

Issue 1: Low Yield in Michael Addition Reactions

The Michael addition, a classic 1,4-conjugate addition, is a common reaction for this compound. Low yields are a frequent issue.

Troubleshooting Workflow for Low Yield in Michael Addition

G start Low Yield in Michael Addition reagent_quality Verify Reagent Purity and Activity (this compound, Nucleophile, Base/Catalyst) start->reagent_quality reaction_conditions Evaluate Reaction Conditions reagent_quality->reaction_conditions Reagents OK reagent_quality_correct Purify/replace reagents reagent_quality->reagent_quality_correct side_reactions Analyze for Side Products reaction_conditions->side_reactions Conditions Optimized reaction_conditions_correct Screen solvents, temperatures, catalysts reaction_conditions->reaction_conditions_correct workup Optimize Workup and Purification side_reactions->workup Side Reactions Minimized side_reactions_correct Adjust stoichiometry, temperature, or catalyst side_reactions->side_reactions_correct success High Yield Achieved workup->success workup_correct Modify extraction/chromatography workup->workup_correct reagent_quality_correct->reagent_quality reaction_conditions_correct->reaction_conditions side_reactions_correct->side_reactions workup_correct->workup

Caption: Troubleshooting workflow for low Michael addition yield.

Possible Causes and Solutions

Possible Cause Recommended Solution
Low Electrophilicity of the β-Carbon Add a Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃) to activate the carbonyl group and enhance the electrophilicity of the β-carbon.
Poor Nucleophilicity of the Michael Donor Use a stronger base to fully deprotonate the Michael donor, increasing its nucleophilicity. Ensure the pKa of the base is appropriate for the donor.
Steric Hindrance from the Phenyl Group Employ smaller, more reactive nucleophiles if possible. Alternatively, use a catalyst that can overcome steric barriers, such as certain organocatalysts.
Polymerization of this compound Lower the reaction temperature and ensure a controlled, slow addition of the base or nucleophile to minimize side reactions.
Reversible Reaction (Retro-Michael) After the addition, consider trapping the resulting enolate with a suitable electrophile to prevent the reverse reaction.

Comparative Data: Effect of Catalyst on Michael Addition Yield

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
NoneTHF2524< 10
Sc(OTf)₃ (10 mol%)THF251265
L-Proline (20 mol%)DMSO251878
TiCl₄ (1.1 eq)CH₂Cl₂-78 to 25685
Issue 2: Poor Selectivity in Reduction Reactions (1,2- vs. 1,4-Reduction)

The reduction of this compound can yield the allylic alcohol (1,2-reduction) or the saturated aldehyde (1,4-reduction). Achieving high selectivity for one product can be challenging.

Logical Flow for Optimizing Reduction Selectivity

G start Poor Reduction Selectivity select_1_2 Desired Product: Allylic Alcohol (1,2-Reduction) start->select_1_2 select_1_4 Desired Product: Saturated Aldehyde (1,4-Reduction) start->select_1_4 reagent_1_2 Use sterically hindered, hard nucleophilic hydride (e.g., DIBAL-H, CeCl₃/NaBH₄) select_1_2->reagent_1_2 reagent_1_4 Use soft hydride source (e.g., NaBH₄ with thiols, Stryker's reagent) or catalytic hydrogenation select_1_4->reagent_1_4 conditions_1_2 Low temperature (-78 °C) to favor kinetic control reagent_1_2->conditions_1_2 conditions_1_4 Use of catalysts that favor conjugate addition (e.g., Rh(I) complexes) reagent_1_4->conditions_1_4 success High Selectivity Achieved conditions_1_2->success conditions_1_4->success

Caption: Decision process for selective reduction of this compound.

Reagent Selection for Selective Reduction

Reducing Agent Typical Product Rationale
NaBH₄Mixture of 1,2- and 1,4-adductsSmall, hard hydride can attack both sites.
NaBH₄ / CeCl₃ (Luche Reduction)Allylic Alcohol (1,2-adduct)Cerium(III) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for selective attack.
Diisobutylaluminium hydride (DIBAL-H)Allylic Alcohol (1,2-adduct)A sterically bulky reducing agent that preferentially attacks the less hindered carbonyl group.
Sodium cyanoborohydride (NaBH₃CN)Saturated Aldehyde (1,4-adduct)A milder reducing agent that often favors conjugate reduction, especially under acidic conditions.
Catalytic Hydrogenation (e.g., Pd/C)Saturated Aldehyde (1,4-adduct)Typically reduces the carbon-carbon double bond selectively.

Detailed Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Michael Addition of Dimethyl Malonate

This protocol describes a method to improve the yield of the Michael addition of dimethyl malonate to this compound using scandium triflate as a Lewis acid catalyst.

Materials:

  • This compound (1.0 equiv)

  • Dimethyl malonate (1.5 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 0.1 equiv)

  • Sodium bicarbonate (NaHCO₃, 1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sc(OTf)₃ to the stirred solution.

  • In a separate flask, prepare a solution of dimethyl malonate and NaHCO₃ in anhydrous CH₂Cl₂.

  • Add the dimethyl malonate solution dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Catalyzed Michael Addition

G start Start: Reaction Setup add_substrate Add this compound and CH₂Cl₂ start->add_substrate cool Cool to 0 °C add_substrate->cool add_catalyst Add Sc(OTf)₃ cool->add_catalyst add_nucleophile Add nucleophile solution dropwise add_catalyst->add_nucleophile prepare_nucleophile Prepare solution of Dimethyl Malonate and NaHCO₃ prepare_nucleophile->add_nucleophile react Stir at room temperature for 12h add_nucleophile->react quench Quench with saturated NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer (MgSO₄) extract->dry purify Purify by column chromatography dry->purify end End: Isolated Product purify->end

method refinement for consistent results with 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results with 2-Phenyl-2-butenal. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and key data presented for easy reference.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound, helping you to identify and resolve problems efficiently.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Self-condensation of propanal: Propanal can react with itself, reducing the amount available to react with benzaldehyde.[1]- Slowly add propanal to the reaction mixture containing benzaldehyde and the base. This keeps the concentration of propanal low at any given time, favoring the desired cross-condensation. - Use an excess of benzaldehyde to increase the probability of the propanal enolate reacting with it.
Suboptimal reaction temperature: Temperature can significantly affect the rates of the desired reaction and side reactions.[1]- Maintain the reaction temperature below 25°C, ideally between 15-20°C, during the addition of propanal to minimize self-condensation.[2]
Incorrect catalyst concentration: The amount of base catalyst is crucial for reaction efficiency.- Use a catalytic amount of a strong base like sodium hydroxide or potassium hydroxide. Titrate the base to ensure the correct concentration.
Impure reactants: Impurities in benzaldehyde or propanal can interfere with the reaction.- Use freshly distilled benzaldehyde to remove any benzoic acid impurities. Ensure propanal is of high purity.
Presence of Significant Byproducts Propanal self-condensation product (2-methyl-2-pentenal): This is the most common byproduct.[1]- Follow the recommendations for minimizing propanal self-condensation as outlined above (slow addition, temperature control).
Cannizzaro reaction products: Although less common for aldehydes with α-hydrogens, harsh reaction conditions can promote this side reaction with benzaldehyde.[1]- Avoid excessively high concentrations of the base and prolonged reaction times at elevated temperatures.
Difficulty in Product Purification Formation of an oil or precipitate that is difficult to handle: This can occur during the workup.[2]- Ensure complete neutralization of the base with a dilute acid before extraction. - Use a suitable extraction solvent like diethyl ether.[2] - Perform multiple extractions to ensure complete recovery of the product.[2]
Incomplete separation during distillation: The product may co-distill with impurities.- Use vacuum distillation for purification, as this compound has a high boiling point.[2] - Ensure the distillation apparatus is efficient and properly set up to achieve good separation.
Product Instability or Degradation Air sensitivity: this compound can be sensitive to air.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. - Keep the product in a cool, dry, and dark place.
Light sensitivity: The product may be prone to dimerization upon exposure to light.- Store the product in an amber vial or a container protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and primary method for synthesizing this compound is through a base-catalyzed crossed-aldol condensation (Claisen-Schmidt condensation) between benzaldehyde and propanal.[2] In this reaction, a base abstracts an acidic α-hydrogen from propanal to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[2]

Q2: What are the common side reactions to be aware of during the synthesis?

A2: The main side reaction is the self-condensation of propanal, which can occur as it possesses α-hydrogens.[1] This leads to the formation of 2-methyl-2-pentenal and reduces the yield of the desired product.[1] To minimize this, propanal should be added slowly to the reaction mixture containing benzaldehyde and the base.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight. It is advisable to store it under an inert atmosphere, such as nitrogen, in a tightly closed container to prevent oxidation.

Q4: What are the typical physical properties of this compound?

A4: this compound is a colorless to pale yellow liquid with a characteristic green, floral, and woody aroma. It is soluble in oil and ethanol but insoluble in water.

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify the compound and quantify any impurities present.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₀O[3]
Molecular Weight 146.19 g/mol [3]
Appearance Colorless to slightly yellow liquid[3]
Odor Green, floral, woody[3]
Boiling Point 177 °C at 15 mmHg[4]
Density 1.034 g/mL at 25 °C[4]
Refractive Index n20/D 1.561[4]
Solubility Soluble in oil and ethanol; insoluble in water.
Table 2: Recommended Reaction Conditions for Aldol Condensation
ParameterRecommended ConditionRationale
Reactant Ratio Benzaldehyde:Propanal (1:1.1 equivalents)A slight excess of propanal can help drive the reaction to completion.
Catalyst Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Strong bases that effectively catalyze the aldol condensation.
Solvent Ethanol/Water mixtureA common solvent system that facilitates the reaction.[2]
Temperature 15-20°C during propanal additionMinimizes the self-condensation of propanal.[2]
Reaction Time 2-3 hours at room temperature after additionAllows the reaction to proceed to completion.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Aldol Condensation

This protocol is adapted from established Claisen-Schmidt condensation procedures.[2]

Materials and Reagents:

  • Benzaldehyde (freshly distilled)

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Prepare the Base Solution: Prepare a solution of sodium hydroxide (e.g., 10 g) in water (e.g., 100 mL) and allow it to cool to room temperature. Add ethanol (e.g., 80 mL) to this solution.[2]

  • Set up the Reaction: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 equivalent) and the prepared aqueous ethanolic NaOH solution.[2]

  • Cool the Mixture: Cool the reaction mixture in an ice bath to approximately 15-20°C.[2]

  • Add Propanal: Slowly add propanal (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 25°C.[2] A low concentration of propanal at any given time is crucial to minimize its self-condensation.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The formation of a yellow oil or precipitate indicates product formation.[2]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).[2]

    • Combine the organic layers and wash them sequentially with water (2 x 50 mL) and a saturated sodium bicarbonate solution (1 x 50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[2]

Mandatory Visualization

Signaling Pathway: Activation of the Nrf2 Pathway by this compound

This compound, as an α,β-unsaturated aldehyde, is an electrophile that can react with nucleophilic cysteine residues on the Keap1 protein. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various cytoprotective genes.

Nrf2_Activation_by_2_Phenyl_2_butenal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Binds to Nrf2 Cul3 Cul3 Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Ub Ubiquitin PB This compound PB->Keap1 Covalent Modification (Michael Addition) ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound, from the initial reaction setup to the final purification of the product.

Synthesis_Workflow start 1. Reaction Setup (Benzaldehyde, NaOH, Ethanol) addition 2. Slow Addition of Propanal (15-20°C) start->addition reaction 3. Reaction (Room Temperature, 2-3h) addition->reaction workup 4. Aqueous Workup (Extraction with Diethyl Ether) reaction->workup drying 5. Drying and Concentration workup->drying purification 6. Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Phenyl-2-butenal and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two α,β-unsaturated aldehydes: 2-Phenyl-2-butenal and cinnamaldehyde. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, drug development, and materials science. This document outlines the structural distinctions, theoretical reactivity based on electronic and steric effects, and provides a representative experimental protocol for a direct comparative analysis.

Structural and Physicochemical Properties

A foundational understanding of the structural and physical properties of this compound and cinnamaldehyde is essential for comprehending their reactivity profiles. Both are aromatic aldehydes with a conjugated system, but they differ in the substitution pattern on the α,β-unsaturated backbone.

Cinnamaldehyde , or (E)-3-phenylprop-2-enal, is a naturally occurring compound that gives cinnamon its characteristic flavor and odor.[1][2][3] Its structure consists of a phenyl group attached to the β-carbon of an acrolein core.[3][4] In contrast, This compound features a phenyl group at the α-position and a methyl group at the β-position of the butenal structure.[5][6]

PropertyThis compoundCinnamaldehyde
Molecular Formula C₁₀H₁₀O[5][7]C₉H₈O[1][8][9]
Molecular Weight 146.19 g/mol [5]132.16 g/mol [10]
Structure
IUPAC Name 2-phenylbut-2-enal[5](E)-3-phenylprop-2-enal[4]
Appearance Colorless to slightly yellow liquid[5]Yellow oily liquid[2]
Solubility Soluble in oils and ethanol; Insoluble in water[5][11]Slightly soluble in water; miscible with alcohol and other organic solvents[2]

Theoretical Comparison of Reactivity

The reactivity of α,β-unsaturated aldehydes is primarily governed by two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon (position 3). Nucleophilic attack can occur at either site, leading to 1,2-addition (to the carbonyl) or 1,4-conjugate addition (Michael addition), respectively. The preference for one pathway over the other, and the overall reaction rate, is influenced by both electronic and steric factors.

Electronic Effects: The phenyl group in both molecules is electron-withdrawing through resonance, which delocalizes the positive charge at the β-carbon and the carbonyl carbon, making both susceptible to nucleophilic attack.

Steric Hindrance: The substitution pattern around the α,β-unsaturated system significantly impacts the accessibility of the electrophilic sites to incoming nucleophiles.

  • Cinnamaldehyde: The hydrogen atoms at the α- and β-positions present minimal steric hindrance. This allows for relatively facile attack of nucleophiles at both the carbonyl carbon and the β-carbon.

  • This compound: This molecule is significantly more sterically hindered. The presence of a bulky phenyl group at the α-position and a methyl group at the β-position creates a more crowded environment around the double bond and the aldehyde group. This steric congestion is expected to decrease the rate of nucleophilic attack compared to cinnamaldehyde. Attack at the β-carbon is particularly hindered by the adjacent phenyl and methyl groups.

Based on these structural differences, it is hypothesized that cinnamaldehyde will be more reactive towards nucleophiles than this compound due to lesser steric hindrance.

Comparative Reactivity in Key Reactions

While direct comparative kinetic data for this compound and cinnamaldehyde is scarce in the literature, we can infer their relative reactivity in common reactions based on their structures and studies on related compounds.

Nucleophilic Addition (Michael Addition)

The Michael addition is a classic example of 1,4-conjugate addition. The reaction of thiols with α,β-unsaturated aldehydes is a well-studied example. Cinnamaldehyde is known to react with thiols, although the reaction can be complex, sometimes favoring attack at the carbonyl depending on the reaction conditions.[12][13]

For this compound, the increased steric hindrance at the β-carbon due to the phenyl and methyl groups would be expected to significantly slow down the rate of Michael addition compared to cinnamaldehyde.

Oxidation

Both aldehydes can be oxidized to their corresponding carboxylic acids. Cinnamaldehyde is known to be susceptible to oxidation, even by air.[14] The rate of oxidation can be influenced by the accessibility of the aldehyde proton. The steric bulk around the aldehyde group in this compound might slightly decrease the rate of oxidation compared to cinnamaldehyde, although both are expected to be readily oxidizable under appropriate conditions.

Reduction

The reduction of α,β-unsaturated aldehydes can yield either the corresponding unsaturated alcohol (from reduction of the carbonyl group) or the saturated aldehyde (from reduction of the C=C double bond), or the fully saturated alcohol. The selectivity of the reduction depends on the reducing agent and reaction conditions. The steric environment around the carbonyl and the double bond can influence the regioselectivity of the reduction. It is plausible that the more hindered double bond in this compound might be reduced at a different rate compared to the double bond in cinnamaldehyde.

Experimental Protocol for Comparative Reactivity Analysis

To obtain quantitative data on the relative reactivity of this compound and cinnamaldehyde, a comparative kinetic study can be performed. The following protocol outlines a general procedure for comparing their reactivity towards a common nucleophile, such as a thiol, via UV-Vis spectroscopy.

Objective: To determine and compare the second-order rate constants for the Michael addition of a thiol to this compound and cinnamaldehyde.

Materials:

  • This compound

  • Cinnamaldehyde

  • A suitable thiol nucleophile (e.g., N-acetyl-L-cysteine)

  • A suitable buffer solution (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer-grade solvent (e.g., ethanol or acetonitrile)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of this compound, cinnamaldehyde, and the thiol nucleophile in the chosen solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the disappearance of the α,β-unsaturated aldehyde can be monitored (typically the λmax of the aldehyde).

    • Equilibrate the reaction cuvette containing the buffer solution and the thiol solution to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small, known volume of the aldehyde stock solution to the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength over time.

    • Repeat the experiment with varying concentrations of the thiol to establish the reaction order.

    • Perform the same set of experiments for both this compound and cinnamaldehyde under identical conditions.

  • Data Analysis:

    • Plot the absorbance data versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

    • From the dependence of the initial rate on the concentration of the reactants, determine the second-order rate constant (k) for each aldehyde.

    • Compare the obtained rate constants to quantitatively assess the relative reactivity.

Expected Outcome: It is anticipated that the second-order rate constant for the reaction of cinnamaldehyde with the thiol will be significantly larger than that for this compound, providing quantitative evidence for the higher reactivity of cinnamaldehyde.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the generalized reaction pathway for nucleophilic addition and a typical experimental workflow for the comparative kinetic study.

Nucleophilic_Addition cluster_reactants Reactants cluster_products Products Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (Electrophile) Addition_1_2 1,2-Addition Product Unsaturated_Aldehyde->Addition_1_2 1,2-Addition Addition_1_4 1,4-Addition Product (Conjugate Addition) Unsaturated_Aldehyde->Addition_1_4 1,4-Addition Nucleophile Nucleophile Nucleophile->Unsaturated_Aldehyde

Caption: Generalized pathways for nucleophilic attack on α,β-unsaturated aldehydes.

Experimental_Workflow A Prepare Stock Solutions (Aldehydes, Nucleophile) B Set up UV-Vis Spectrophotometer (Wavelength, Temperature) A->B C Equilibrate Reactants (Buffer, Nucleophile) B->C D Initiate Reaction (Add Aldehyde) C->D E Monitor Absorbance vs. Time D->E F Data Analysis (Calculate Rate Constants) E->F G Compare Reactivity F->G

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

References

A Comparative Guide to the Synthesis of 2-Phenyl-2-butenal: A Traditional Approach Versus a Novel Catalytic Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Phenyl-2-butenal, a valuable precursor in the synthesis of fragrances, pharmaceuticals, and other fine chemicals, is traditionally synthesized via the Claisen-Schmidt condensation. This guide presents a comparative analysis of this established method against a promising new synthetic route: rhodium-catalyzed hydroformylation. We provide a detailed examination of both methodologies, supported by experimental data, to inform the selection of the most suitable route for your research and development needs.

Executive Summary

The synthesis of this compound is a critical step in the production of various high-value organic compounds. The conventional Claisen-Schmidt condensation, while robust, often requires harsh basic conditions and can lead to side reactions. In contrast, modern catalytic methods such as rhodium-catalyzed hydroformylation offer the potential for higher selectivity and milder reaction conditions. This guide provides a side-by-side comparison of these two synthetic strategies, evaluating them on key performance indicators including reaction yield, conditions, and reagent requirements.

Comparison of Synthetic Routes

The table below summarizes the key quantitative data for the two synthetic routes for this compound.

ParameterTraditional Route: Claisen-Schmidt CondensationNew Route: Rhodium-Catalyzed Hydroformylation
Starting Materials Benzaldehyde, Propanal1-Phenyl-1-propyne, Syngas (CO/H₂)
Catalyst Sodium Hydroxide (NaOH)Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)
Solvent Ethanol/WaterToluene
Temperature 15-25°C80-100°C
Pressure Atmospheric10-20 bar
Reaction Time 2-3 hours4-6 hours
Typical Yield ~75-85%~80-90%
Key Advantages Readily available and inexpensive reagents. Well-established and understood mechanism.High selectivity for the desired product. Milder than some traditional methods. Potential for asymmetric synthesis.
Key Disadvantages Use of a strong base. Potential for side reactions (e.g., self-condensation of propanal). Product purification can be challenging.Requires a specialized catalyst and high-pressure equipment. Catalyst can be expensive. Syngas handling requires safety precautions.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for both the traditional and the new synthetic routes.

G cluster_0 Traditional Route: Claisen-Schmidt Condensation benzaldehyde Benzaldehyde intermediate β-Hydroxy Aldehyde Intermediate benzaldehyde->intermediate + Propanal (NaOH, Ethanol/H₂O) propanal Propanal propanal->intermediate product This compound intermediate->product - H₂O

Caption: Overall workflow of the Claisen-Schmidt condensation for the synthesis of this compound.

G cluster_1 New Route: Rhodium-Catalyzed Hydroformylation alkyne 1-Phenyl-1-propyne product This compound alkyne->product + Syngas (Rh Catalyst, Toluene) syngas Syngas (CO + H₂) syngas->product

Caption: The rhodium-catalyzed hydroformylation route to this compound from 1-Phenyl-1-propyne.

Experimental Protocols

Traditional Route: Claisen-Schmidt Condensation

This protocol is a well-established method for the synthesis of this compound.[1]

Materials:

  • Benzaldehyde

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool to room temperature. Add ethanol to this solution.

  • In a round-bottom flask, combine benzaldehyde and the aqueous ethanolic NaOH solution.

  • Cool the mixture in an ice bath to approximately 15-20°C.

  • Slowly add propanal dropwise to the stirred solution over 30 minutes, maintaining the temperature below 25°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

New Route: Rhodium-Catalyzed Hydroformylation

The following is a representative protocol for the rhodium-catalyzed hydroformylation of an internal alkyne to an α,β-unsaturated aldehyde. Specific conditions may need to be optimized for the synthesis of this compound.

Materials:

  • 1-Phenyl-1-propyne

  • Rhodium catalyst (e.g., Rh(acac)(CO)₂)

  • Toluene (anhydrous)

  • Syngas (a mixture of carbon monoxide and hydrogen)

Procedure:

  • In a high-pressure reactor, dissolve 1-Phenyl-1-propyne and the rhodium catalyst in anhydrous toluene under an inert atmosphere.

  • Seal the reactor and purge with syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 10-20 bar).

  • Heat the reaction mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 4-6 hours, monitoring the consumption of the starting material by a suitable analytical technique (e.g., GC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The reaction mixture can then be concentrated and the product purified by column chromatography or distillation.

Logical Workflow for Method Selection

The choice between the traditional and the new synthetic route will depend on the specific requirements of the researcher and the available laboratory infrastructure. The following diagram outlines a logical workflow for this decision-making process.

G start Start: Need to Synthesize This compound cost_priority Is cost the primary concern? start->cost_priority equipment_check Is high-pressure equipment available? cost_priority->equipment_check No claisen_schmidt Select Claisen-Schmidt Condensation cost_priority->claisen_schmidt Yes selectivity_critical Is high selectivity and avoidance of strong base critical? equipment_check->selectivity_critical Yes equipment_check->claisen_schmidt No selectivity_critical->claisen_schmidt No hydroformylation Select Rh-Catalyzed Hydroformylation selectivity_critical->hydroformylation Yes end End claisen_schmidt->end hydroformylation->end

Caption: Decision-making workflow for selecting a synthetic route for this compound.

Conclusion

Both the Claisen-Schmidt condensation and rhodium-catalyzed hydroformylation represent viable pathways for the synthesis of this compound. The traditional Claisen-Schmidt method is cost-effective and utilizes readily available materials, making it suitable for large-scale production where cost is a primary driver. However, the use of a strong base and the potential for side-product formation are notable drawbacks.

The newer rhodium-catalyzed hydroformylation route offers the advantages of higher selectivity and milder reaction conditions, which can be crucial for the synthesis of high-purity compounds in research and pharmaceutical applications. The main barriers to its adoption are the higher cost of the catalyst and the need for specialized high-pressure equipment.

Ultimately, the choice of synthetic route will be guided by a balance of factors including cost, scale, available equipment, and the desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your project.

References

A Comparative Guide to Catalysts in the Synthesis of 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Phenyl-2-butenal, a valuable intermediate in the fine chemical and pharmaceutical industries, is predominantly achieved through the Claisen-Schmidt condensation of benzaldehyde and propanal. The choice of catalyst is a critical parameter influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalytic systems for this synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts

Table 1: Comparison of Homogeneous Base Catalysts

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Hydroxide (NaOH)Water/EthanolRoom Temperature2-3Good[1]

Note: The yield is reported as "good" in the reference, suggesting a high but unspecified quantitative yield under the described conditions.

Table 2: Overview of Potential Heterogeneous and Alternative Catalysts

While specific quantitative data for the synthesis of this compound using these catalysts is limited in the provided search results, their general performance in Claisen-Schmidt condensations suggests their potential applicability.

Catalyst TypeGeneral AdvantagesPotential Performance for this compound Synthesis
Solid Bases (e.g., Hydrotalcites, Metal Oxides)Ease of separation, reusability, reduced corrosion and waste.Expected to show good activity and selectivity. Catalyst basicity is a key factor.
Solid Acids (e.g., Zeolites, Sulfonated Resins)Can catalyze the reaction, offering an alternative to basic conditions.May require higher temperatures; potential for side reactions.
Organocatalysts (e.g., L-proline)Metal-free, often milder reaction conditions, potential for asymmetric synthesis.Can be effective, but catalyst loading and conditions need optimization.
Heteropolyacids High Brønsted acidity, reusable.Potentially high catalytic activity under acidic conditions.
Immobilized Ionic Liquids Combines advantages of homogeneous and heterogeneous catalysis.Can offer high yields and good recyclability.

Reaction Pathways and Experimental Workflow

The synthesis of this compound from benzaldehyde and propanal proceeds via a base-catalyzed Claisen-Schmidt condensation mechanism.

Signaling Pathway: Base-Catalyzed Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Alkoxide Intermediate Alkoxide Intermediate Benzaldehyde->Alkoxide Intermediate Propanal Propanal Enolate Enolate Propanal->Enolate Deprotonation by Base Base (OH-) Base (OH-) Base (OH-)->Enolate Enolate->Alkoxide Intermediate Nucleophilic Attack Aldol Adduct Aldol Adduct Alkoxide Intermediate->Aldol Adduct Protonation This compound This compound Aldol Adduct->this compound Dehydration Water Water Aldol Adduct->Water

Caption: Base-catalyzed Claisen-Schmidt condensation for this compound synthesis.

Experimental Workflow: Catalyst Comparison

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Benzaldehyde + Propanal Reaction_A Reaction with Catalyst A Reactants->Reaction_A Reaction_B Reaction with Catalyst B Reactants->Reaction_B Reaction_C Reaction with Catalyst C Reactants->Reaction_C Catalyst_A Catalyst A Catalyst_A->Reaction_A Catalyst_B Catalyst B Catalyst_B->Reaction_B Catalyst_C Catalyst C Catalyst_C->Reaction_C Solvent Solvent Solvent->Reaction_A Solvent->Reaction_B Solvent->Reaction_C Monitoring Monitor Progress (TLC, GC) Reaction_A->Monitoring Reaction_B->Monitoring Reaction_C->Monitoring Workup Work-up and Purification Monitoring->Workup Analysis Analyze Product (NMR, GC-MS) Workup->Analysis Performance Compare Yield, Selectivity, Time Analysis->Performance

Caption: Generalized workflow for comparing catalyst performance in this compound synthesis.

Experimental Protocols

Synthesis of this compound using Sodium Hydroxide Catalyst[1]

This protocol details the synthesis of this compound via a base-catalyzed crossed-aldol condensation.

Materials and Reagents:

  • Benzaldehyde

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a mixture of water and ethanol. Cool the solution in an ice bath.

  • Addition of Reactants: While stirring, add a mixture of benzaldehyde and propanal dropwise to the cooled basic solution.

  • Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours. The formation of a yellow oil or precipitate indicates product formation.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Discussion of Alternative Catalysts

While homogeneous bases like NaOH are effective, they can present challenges in terms of separation and waste generation. Heterogeneous catalysts offer a promising alternative.

  • Solid Base Catalysts: Materials like hydrotalcites and metal oxides have demonstrated high activity and selectivity in other Claisen-Schmidt condensations. Their basic sites facilitate the deprotonation of propanal, initiating the reaction. The key advantage is their easy recovery and potential for reuse, aligning with the principles of green chemistry. The basicity of the catalyst is a crucial parameter that can be tuned to optimize performance.

  • Solid Acid Catalysts: While less common for this specific transformation, solid acids can also catalyze aldol-type condensations. The mechanism involves the activation of the carbonyl group of benzaldehyde by the acid sites. However, the potential for side reactions, such as the self-condensation of propanal, might be higher under acidic conditions.

  • Organocatalysts: L-proline and its derivatives are known to be effective catalysts for cross-aldol reactions. They operate through an enamine-based mechanism. The use of organocatalysts avoids metal contamination of the product and often allows for milder reaction conditions. Furthermore, chiral organocatalysts open the possibility of enantioselective synthesis, which is of significant interest in drug development.

Conclusion

The synthesis of this compound is efficiently achieved through the Claisen-Schmidt condensation of benzaldehyde and propanal. While homogeneous base catalysis with sodium hydroxide is a well-established and high-yielding method, the development of heterogeneous and organocatalytic systems offers significant advantages in terms of sustainability, catalyst reusability, and product purification. Further research focusing on the direct comparison of these alternative catalysts for the synthesis of this compound would be highly valuable for optimizing the industrial production of this important chemical intermediate.

References

A Comparative Guide to the Biological Activity of 2-Phenyl-2-butenal and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Phenyl-2-butenal and its derivatives. While this compound is primarily recognized as a flavoring agent, research into its derivatives has revealed a spectrum of pharmacological activities.[1] This document synthesizes available experimental data to offer insights into their potential therapeutic applications.

Overview of Biological Activities

Derivatives of this compound have demonstrated a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The parent compound, this compound, is a key intermediate in the synthesis of various organic molecules with potential applications in pharmaceuticals.

Comparative Analysis of Biological Activity

Compound/DerivativeBiological ActivityKey FindingsCell Line/ModelReference
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal Anti-inflammatory, Anti-arthriticInhibited LPS-induced NO generation, iNOS, and COX-2 expression. Suppressed NF-κB and STAT3 activation. Effective dose of 5 mg/kg in a collagen-induced arthritis mouse model. Non-cytotoxic up to 10 µg/mL.RAW264.7 macrophages, human synoviocytes, CIA mice[2]
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal Anti-amyloidogenicAttenuated cognitive impairments and prevented amyloidogenesis in Tg2576 transgenic mice at 5 mg/kg. Suppressed iNOS, COX-2, NF-κB, and STAT1/3 activation.Tg2576 Alzheimer's disease mice model[3]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM4, FM10, FM12) Anti-inflammatory, AnalgesicPotent inhibitors of COX-1, COX-2, and 5-LOX. FM12 was the most potent COX-2 inhibitor with an IC50 of 0.18 µM.In vitro enzyme assays, in vivo analgesic and anti-inflammatory models[4]
Ferrocenyl or phenyl derivatives of diphenyl butene series AntimicrobialDemonstrated antimicrobial activity against various bacteria including E. coli, P. aeruginosa, and S. aureus.Bacterial cultures[5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal have been attributed to its ability to modulate key inflammatory signaling pathways. This derivative has been shown to directly bind to and inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), which in turn downregulates the activity of Nuclear Factor-kappa B (NF-κB). This dual inhibition leads to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.

Below is a DOT language script illustrating the proposed anti-inflammatory signaling pathway of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response LPS LPS IKK IKK LPS->IKK STAT3 STAT3 LPS->STAT3 NFkB NF-κB IKK->NFkB ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) NFkB->ProInflammatory STAT3->ProInflammatory Derivative (E)-2,4-bis(p-hydroxyphenyl)-2-butenal Derivative->NFkB Indirect Inhibition Derivative->STAT3 Inhibition G cluster_0 Experimental Workflow A Seed cells in 96-well plates B Treat with compounds (various concentrations) A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

Spectroscopic Analysis of 2-Phenyl-2-butenal: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-phenyl-2-butenal with related compounds, cinnamaldehyde and benzaldehyde, to facilitate its structural confirmation. The guide includes detailed experimental protocols and quantitative data presented in clear, comparative tables.

Introduction

This compound is an α,β-unsaturated aldehyde with a chemical formula of C₁₀H₁₀O. Its structure, featuring a phenyl group and a butenal moiety, gives rise to characteristic spectroscopic signatures. Accurate structural confirmation is paramount in research and development, particularly in fields like drug discovery and flavor chemistry where precise molecular architecture dictates biological activity and sensory properties. This guide utilizes proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a robust analytical framework for the identification and verification of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two common reference compounds: cinnamaldehyde, which shares the α,β-unsaturated aldehyde feature, and benzaldehyde, which provides a reference for the phenyl group signals.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAldehyde HAromatic HVinylic HMethyl H
This compound 9.8-10.07.2-7.66.2-6.81.9-2.1
Cinnamaldehyde 9.69 (d)7.42-7.60 (m)7.50 (d), 6.73 (dd)-
Benzaldehyde 10.0 (s)7.55-7.90 (m)--

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC=OAromatic CVinylic CMethyl C
This compound (Predicted) ~195~128-138~140, ~155~15
Cinnamaldehyde 193.7128.5, 129.2, 131.3, 134.4128.9, 152.9-
Benzaldehyde 192.4129.1, 129.8, 133.8, 136.5--
Note: Experimental ¹³C NMR data for this compound was not available; predicted values are provided for reference.

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC=O StretchC=C StretchAromatic C-H StretchAldehyde C-H Stretch
This compound ~1685~1625~3060~2750, ~2820
Cinnamaldehyde [1]16851620~3030~2740, ~2820
Benzaldehyde [2]1703-~3065~2745, ~2825

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 146117, 91, 77
Cinnamaldehyde 132131, 103, 77
Benzaldehyde [3]106105, 77, 51

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty salt plates should be acquired prior to running the sample.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • For direct injection, the solution is introduced into the ion source via a heated probe. For GC-MS, the sample is injected into the gas chromatograph for separation prior to entering the mass spectrometer.

Data Acquisition (EI-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • The instrument is tuned and calibrated using a standard compound (e.g., perfluorotributylamine - PFTBA) prior to analysis.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio & Fragmentation Pattern MS->MS_Data Comparison Comparison with Reference Spectra (Cinnamaldehyde, Benzaldehyde) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Structural Confirmation of This compound Comparison->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Cross-Validation of Experimental and Computational Data for 2-Phenyl-2-butenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for the organic compound 2-Phenyl-2-butenal (C₁₀H₁₀O). By cross-validating experimental findings with theoretical calculations, researchers can gain deeper insights into the molecule's structural, spectroscopic, and electronic properties. This document summarizes key data in structured tables, outlines detailed experimental and computational methodologies, and provides visualizations to illustrate workflows and relationships.

Physicochemical Properties

A comparison of experimentally determined and computationally predicted physical properties of this compound is presented below. These properties are fundamental for the identification and characterization of the compound.

PropertyExperimental ValueComputational Value (from PubChem)[1]
Molecular Formula C₁₀H₁₀OC₁₀H₁₀O
Molecular Weight 146.19 g/mol 146.19 g/mol
CAS Number 4411-89-6N/A
Boiling Point 148-149 °C @ 27 mmHg[2]271.6 °C at 760 mmHg (Predicted)
Density 1.047 g/mL[2]0.99 g/mL (Predicted)
Refractive Index N/A1.53 (Predicted)
Appearance Colorless to pale yellow liquid[1]N/A
Solubility Soluble in oil and ethanol; Insoluble in water.[1]N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of organic molecules. This section compares available experimental spectroscopic data with data that would be typically obtained from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

  • Aldehydic Proton (CHO): Expected as a singlet around 9.5 ppm.

  • Vinylic Proton (=CH): Expected as a quartet around 7.1 ppm.

  • Aromatic Protons (Ar-H): Expected as a multiplet in the range of 7.3-7.5 ppm.

  • Methyl Protons (CH₃): Expected as a doublet around 2.1 ppm.

¹³C NMR (Carbon-13 NMR)

A predicted ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, aromatic carbons, vinylic carbons, and the methyl carbon.

Carbon TypePredicted Chemical Shift (ppm) - Exemplary
C=O (Aldehyde) ~190-200
Aromatic C ~125-140
Vinylic C ~120-150
Methyl C ~15-25
Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound is available.[1] The characteristic absorption bands are compared with typical ranges for the functional groups present.

Functional GroupExperimental IR Data (cm⁻¹) (Typical Ranges)Computational IR Data (cm⁻¹) (Typical Ranges)
C=O Stretch (Aldehyde) ~1685-1665 (conjugated)Corresponds to experimental values
C=C Stretch (Alkene) ~1640-1600Corresponds to experimental values
C=C Stretch (Aromatic) ~1600, 1475Corresponds to experimental values
C-H Stretch (Aromatic) ~3100-3000Corresponds to experimental values
C-H Stretch (Aliphatic) ~3000-2850Corresponds to experimental values
C-H Bend (Aldehyde) ~2850-2750 (two bands)Corresponds to experimental values
Ultraviolet-Visible (UV-Vis) Spectroscopy

As an α,β-unsaturated aldehyde, this compound is expected to exhibit strong UV absorption due to π → π* transitions of the conjugated system. The Woodward-Fieser rules can be used to predict the λmax.

  • Base value for α,β-unsaturated aldehyde: 210 nm[3][4][5]

  • Contribution of β-alkyl substituent: +12 nm[3][5]

  • Contribution of an exocyclic double bond (if applicable): +5 nm[3][5]

  • Contribution of a double bond extending conjugation: +30 nm[3][5]

Based on these rules, a rough estimation of the λmax can be made, which would be validated against the experimental spectrum.

Methodologies

Experimental Protocols

A summary of the standard operating procedures for the key experimental techniques is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.[6]

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).[6]

  • Transfer the solution to a clean NMR tube.[6]

Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[7]

Sample Preparation:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Use a quartz cuvette for the measurement.

Data Acquisition:

  • Record a baseline spectrum of the solvent.[8]

  • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.[9]

  • Identify the wavelength of maximum absorbance (λmax).

Computational Protocols

Computational chemistry provides a powerful tool for predicting molecular properties and corroborating experimental data.

The first step in most computational studies is to determine the lowest energy conformation of the molecule.

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure dft DFT Calculation (e.g., B3LYP/6-31G(d)) start->dft Input opt Optimized Geometry (Lowest Energy Conformation) dft->opt Output

A simplified workflow for molecular geometry optimization using DFT.

This process typically involves:

  • Generating an initial 3D structure of this compound.

  • Employing a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), to iteratively adjust the atomic coordinates until a minimum on the potential energy surface is found.[10][11]

Once the optimized geometry is obtained, spectroscopic properties can be calculated.

G cluster_workflow Spectroscopic Calculation Workflow opt_geom Optimized Geometry nmr_calc NMR Calculation (GIAO method) opt_geom->nmr_calc ir_calc IR Frequency Calculation opt_geom->ir_calc uv_calc TD-DFT Calculation opt_geom->uv_calc nmr_spec Calculated NMR Spectra nmr_calc->nmr_spec ir_spec Calculated IR Spectrum ir_calc->ir_spec uv_spec Calculated UV-Vis Spectrum uv_calc->uv_spec G cluster_workflow Characterization Logic synthesis Synthesis of This compound exp_analysis Experimental Analysis (NMR, IR, UV-Vis, etc.) synthesis->exp_analysis comp_modeling Computational Modeling (DFT Calculations) synthesis->comp_modeling data_comparison Data Comparison and Cross-Validation exp_analysis->data_comparison comp_modeling->data_comparison structure_elucidation Structural Elucidation and Property Characterization data_comparison->structure_elucidation

References

Performance Benchmarks of 2-Phenyl-2-butenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Phenyl-2-butenal's performance against relevant alternatives in key application areas. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The data presented is compiled from available literature, and it should be noted that direct, side-by-side benchmark studies for this compound are limited. Comparisons are drawn from data on structurally similar compounds, particularly other α,β-unsaturated aldehydes.

Chemical and Physical Properties

A foundational comparison begins with the fundamental chemical and physical properties of this compound and its common alternatives. These properties influence their applications in both biological and chemical contexts.

PropertyThis compoundCinnamaldehydeBenzaldehydeCrotonaldehyde
Molecular Formula C₁₀H₁₀O[1]C₉H₈OC₇H₆OC₄H₆O
Molecular Weight 146.19 g/mol [1][2]132.16 g/mol 106.12 g/mol 70.09 g/mol
Appearance Yellow clear liquid (est)[3]Yellowish oily liquid[4]Colorless liquidColorless to pale yellow liquid
Odor Profile Cocoa, honey, floral, nutty[3][5][6]CinnamonAlmond-likePungent, suffocating
Boiling Point 84.0 °C @ 0.10 mm Hg[2]248 °C178.1 °C104 °C
Solubility Soluble in oil and ethanol; Insoluble in water[7][8]Slightly soluble in water; Soluble in ethanol, etherSlightly soluble in water; Miscible with ethanol, etherSoluble in water, ethanol, ether

Performance in Biological Assays

The biological activity of α,β-unsaturated aldehydes is a subject of significant research interest. Key performance indicators include cytotoxicity against cancer cell lines, antioxidant potential, and enzyme inhibition. The following tables summarize available data for compounds structurally related to this compound.

Cytotoxicity Data (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, providing an indication of cell viability and, conversely, the cytotoxic effects of a compound. Lower IC₅₀ values indicate higher cytotoxicity.

CompoundCell LineIC₅₀ ValueReference
CinnamaldehydePC3 (Prostate Cancer)Data indicates potentiation of doxorubicin effects, but specific IC₅₀ not provided in abstract.[9][9]
Benzaldehyde DerivativesVariousVaries significantly with substitution[10]
2,4-bis(p-hydroxyphenyl)-2-butenalAstrocytes, MicrogliaInhibits LPS-induced neuroinflammation[11]

Note: Specific IC₅₀ cytotoxicity data for this compound was not found in the reviewed literature. The inherent reactivity of the α,β-unsaturated aldehyde moiety suggests potential for cytotoxic activity through mechanisms like Michael addition with cellular nucleophiles.[12]

Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. A lower IC₅₀ value indicates greater antioxidant activity.

Compound/DerivativeAssayIC₅₀ Value (µM)Reference
Dihydroxy BenzaldehydesDPPH, CUPRACActivity is dependent on the position of hydroxyl groups.[13][13]
Dibenzal-acetone DerivativesABTS5.82, 6.35, 8.23 (for novel amine derivatives)[14]
4,4'-dihydroxydibenzalacetoneDPPH3,958.8[10]
DibenzalacetoneDPPH66,550.3[10]
Cinnamaldehyde-β-cyclodextrinDPPH, ABTSEnhanced activity over β-cyclodextrin alone.[4][4]
Enzyme Inhibition (Aldehyde Dehydrogenase - ALDH)

This compound is known to interact with enzymes like aldehyde dehydrogenase (ALDH), which are crucial for detoxifying aldehydes.[15] Inhibition of ALDH can have significant physiological effects.

InhibitorEnzyme SourceIC₅₀ Value (µM)Reference
Disulfiram (Positive Control)Baker's Yeast ALDH2.65[8]

Note: While mentioned as interacting with ALDH, specific IC₅₀ values for this compound were not found. The electrophilic nature of α,β-unsaturated aldehydes suggests they can act as enzyme inhibitors by forming covalent adducts with amino acid residues in the active or allosteric sites.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[2][15]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][15]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][15][16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay Protocol

This protocol measures the antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.[7]

  • Sample Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[7]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test sample or standard with an equal volume of the DPPH working solution.[7] A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time, typically 30 minutes.[3][7]

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[7][17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[17]

Aldehyde Dehydrogenase (ALDH) Inhibition Assay Protocol

This protocol is used to screen for inhibitors of ALDH activity.

  • Reagent Preparation: Prepare an assay buffer, a solution of the cofactor NAD⁺ (e.g., 2.5 mM final concentration), the ALDH enzyme, and the substrate (e.g., acetaldehyde or a specific chromogenic substrate).[8][18]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (potential inhibitor) and a known inhibitor (e.g., disulfiram) in DMSO.[18]

  • Assay Setup: In a 96-well plate, add the assay buffer, NAD⁺ solution, ALDH enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[18]

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., acetaldehyde).[8]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm (due to NADH formation) over time using a microplate reader in kinetic mode.[18][19]

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the control and calculate the IC₅₀ value.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Test Compound (e.g., this compound) Treatment Treatment & Incubation Compound->Treatment Cells Cell Culture (96-well plate) Cells->Treatment Reagents Assay Reagents (MTT, DPPH, etc.) Reaction Addition of Reagents Reagents->Reaction Treatment->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Data Data Processing (% Inhibition) Measurement->Data IC50 IC50 Determination Data->IC50

Caption: General workflow for in vitro biological assays.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB releases Gene Inflammatory Gene Expression Nucleus->Gene activates UnsatAldehyde α,β-Unsaturated Aldehyde (Potential Inhibitor) UnsatAldehyde->IKK inhibits? UnsatAldehyde->NFkB inhibits?

References

A Comparative Analysis of 2-Phenyl-2-butenal and Other α,β-Unsaturated Aldehydes in a Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Phenyl-2-butenal against other well-characterized α,β-unsaturated aldehydes: cinnamaldehyde, acrolein, and crotonaldehyde. This document summarizes key experimental data on their cytotoxicity and their effects on the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. Detailed experimental protocols and visual representations of relevant pathways are included to support further research and drug development efforts.

Introduction to α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural motif confers a high degree of reactivity, particularly as Michael acceptors, allowing them to interact with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1][2] This reactivity is the basis for both their potential therapeutic effects and their inherent cytotoxicity.[1][2] These compounds are found in various natural and synthetic sources and are of significant interest in pharmacology and toxicology.[1][3]

This compound , an α,β-unsaturated aldehyde with a phenyl substituent, is primarily used as a flavoring agent and as an intermediate in organic synthesis.[4] While its chemical reactivity is known, there is limited publicly available quantitative data on its specific biological effects, such as cytotoxicity and Nrf2 activation, for a direct comparison.

Cinnamaldehyde , the main component of cinnamon oil, is a well-studied α,β-unsaturated aldehyde with known anti-inflammatory, antioxidant, and anticancer properties.[3][5]

Acrolein and Crotonaldehyde are highly reactive and toxic α,β-unsaturated aldehydes commonly found as environmental pollutants and products of lipid peroxidation.[6] Their high reactivity leads to significant cellular damage.[6]

Comparative Analysis of Cytotoxicity

The cytotoxic potential of α,β-unsaturated aldehydes is a critical parameter in evaluating their therapeutic index. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting biological or biochemical functions. The following table summarizes the available IC50 values for the cytotoxicity of cinnamaldehyde, acrolein, and crotonaldehyde against various human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of α,β-Unsaturated Aldehydes

CompoundCell LineIC50 (µM)Reference
Cinnamaldehyde U87MG (Glioblastoma)87.8[1]
MCF-7 (Breast Cancer)438.8 (24h), 1059.2 (48h)[1]
MDA-MB-231 (Breast Cancer)127.9 (24h), 92.5 (48h)[1]
PC3 (Prostate Cancer)552.3[1]
Acrolein GES-1 (Gastric Mucosal Cells)58 (24h), 67 (48h)[1]
Caco-2 (Colon Carcinoma)66[1]
HUVEC (Endothelial Cells)16[1]
Crotonaldehyde Splenocytes~1.58 times higher than acrolein

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes. The activation of the Nrf2 pathway is a key mechanism by which α,β-unsaturated aldehydes can exert cytoprotective effects. These electrophilic compounds can react with cysteine residues on Keap1, a repressor protein of Nrf2, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Nrf2 Activation Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Keap1 Keap1 Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Keap1_Nrf2 Reacts with Keap1 Cysteines Ub Ubiquitin Ub->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Target_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Target_Genes Gene Transcription

Caption: Nrf2 signaling pathway activation by α,β-unsaturated aldehydes.

Cinnamaldehyde has been shown to be a potent activator of the Nrf2 pathway.[5] While it is plausible that this compound also activates this pathway due to its chemical structure, quantitative data to confirm and compare its potency is currently lacking.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of α,β-unsaturated aldehydes B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, cinnamaldehyde, etc.) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Nrf2 Activation Assessment: Nrf2-ARE Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 signaling pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Workflow for Nrf2-ARE Luciferase Reporter Assay

Nrf2_Luciferase_Workflow A Seed cells (e.g., HepG2-ARE-C8) in a 96-well plate B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for a defined period (e.g., 16-24 hours) C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence using a luminometer F->G H Normalize to a control (e.g., total protein or co-transfected Renilla luciferase) G->H I Calculate fold induction of Nrf2 activity H->I

Caption: Workflow for the Nrf2-ARE luciferase reporter assay.

Detailed Methodology:

  • Cell Seeding: Plate cells stably or transiently transfected with an ARE-luciferase reporter construct in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 16-24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or the activity of a co-transfected control reporter like Renilla luciferase) to account for differences in cell number and transfection efficiency. Calculate the fold induction of Nrf2 activity relative to the vehicle-treated cells.

Conclusion

This comparative guide highlights the biological activities of this compound in the context of other α,β-unsaturated aldehydes. While quantitative data for cinnamaldehyde, acrolein, and crotonaldehyde provide a baseline for understanding the structure-activity relationships within this class of compounds, the lack of specific experimental data for this compound underscores a significant knowledge gap. The provided experimental protocols offer a framework for future studies to quantitatively assess the cytotoxicity and Nrf2-activating potential of this compound, which will be crucial for determining its potential applications in drug development and for understanding its toxicological profile. Further research is warranted to fully elucidate the biological and pharmacological properties of this and other related compounds.

References

A Comparative Guide to Confirming the Purity of Synthesized 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of synthesized compounds. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 2-Phenyl-2-butenal, an α,β-unsaturated aldehyde with applications in various fields of chemical synthesis.[1] The following sections detail the experimental protocols and comparative data for spectroscopic and chromatographic techniques, as well as alternative methods, to assist researchers in selecting the most appropriate approach for their specific needs.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, and the nature of potential impurities. The following tables summarize the key performance indicators and typical results for the most common analytical techniques used to assess the purity of this compound.

Table 1: Spectroscopic Methods - Data Interpretation

Technique Parameter Expected Result for this compound Reference
¹H NMR Chemical Shift (δ)~9.5 ppm (s, 1H, CHO), ~7.3-7.5 ppm (m, 5H, Ar-H), ~7.1 ppm (q, 1H, =CH), ~2.1 ppm (d, 3H, CH₃)[2]
¹³C NMR Chemical Shift (δ)Predicted peaks for carbonyl, aromatic, and vinylic carbons.[3]
FTIR Absorption Bands~1730-1685 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~3100-3000 cm⁻¹ (=C-H stretch), ~2830-2695 cm⁻¹ (O=C-H stretch)[4][5]

Table 2: Chromatographic Methods - Performance Characteristics

Technique Parameter Typical Values for this compound Analysis Reference
GC-MS Retention Index1242 (CP-Sil-5CB column), 1273 (DB-5 column)
Column TypeNon-polar (e.g., DB-5, HP-5MS)[6][7]
DetectionMass-to-charge ratio (m/z) of fragments.[7]
HPLC Column TypeReversed-phase (e.g., C18) or Phenyl column[8][9]
Mobile PhaseAcetonitrile/water or Methanol/water gradients[8]
DetectionUV at ~280 nm (for aromatic system)

Table 3: Potential Impurities and their Identification

Impurity Origin Identification Method Key Differentiating Feature
BenzaldehydeUnreacted starting materialGC-MS, HPLCDifferent retention time.
PropanalUnreacted starting materialGC-MSHighly volatile, distinct retention time.
2-Methyl-2-pentenalSelf-condensation of propanalGC-MS, ¹H NMRAbsence of phenyl group signals.
3-Hydroxy-2-phenylbutanalIncomplete dehydration¹H NMR, IRPresence of -OH signal in IR and distinct chemical shifts in NMR.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment. The following sections provide methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.[10]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.

  • Instrument: 400 MHz (or higher) NMR spectrometer.[2]

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay: 5-10 seconds (for quantitative analysis, ensure full relaxation of all protons).

    • Number of Scans: 16-64, depending on the sample concentration.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard to calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • GC Conditions:

    • Inlet Temperature: 250°C.[11]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[11]

  • MS Conditions:

    • Ionization Energy: 70 eV (Electron Impact).[11]

    • Mass Scan Range: 40-300 amu.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For α,β-unsaturated aldehydes, derivatization is often employed to enhance detection.[6]

HPLC Protocol (with DNPH Derivatization):

  • Derivatization: React a known amount of the sample with an excess of 2,4-dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid) to form the corresponding hydrazone.

  • Instrumentation:

    • HPLC System: With a UV-Vis or Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.

FTIR-ATR Protocol:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.[2]

    • Number of Scans: 16-32.[2]

  • Data Processing: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Synthesized This compound Dilution Dilute in Volatile Solvent Sample->Dilution Injector Injector (250°C) Dilution->Injector Injection Column GC Column (e.g., HP-5MS) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis (Purity Confirmation) Detector->Data

Caption: Workflow for purity confirmation of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc High-Performance Liquid Chromatography Sample Synthesized This compound Derivatization Derivatization (e.g., DNPH) Sample->Derivatization Injector Injector Derivatization->Injector Injection Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Data Data Analysis (Purity Confirmation) Detector->Data

Caption: Workflow for purity confirmation of this compound using HPLC with derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy Sample Synthesized This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Acquire FID Spectrometer->FID Data Data Processing & Analysis (Structure & Purity) FID->Data

Caption: Workflow for purity confirmation of this compound using NMR spectroscopy.

Alternative Purity Determination Methods

Besides the primary spectroscopic and chromatographic techniques, other methods can be employed for the quantitative analysis of this compound.

  • Titrimetric Methods: The aldehyde functional group can be quantified using titrimetric methods. One common approach involves the reaction with hydroxylamine hydrochloride, which liberates hydrochloric acid that can be titrated with a standardized base.[2] This method is cost-effective but may lack the specificity of chromatographic techniques.

  • Quantitative NMR (qNMR): As mentioned in the protocol, NMR can be a powerful quantitative tool. By using a certified internal standard and ensuring proper experimental parameters, qNMR can provide a direct and accurate measurement of purity without the need for a reference standard of the analyte itself.[10]

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. ¹H NMR and FTIR spectroscopy are excellent for initial structural confirmation and identification of functional groups. For high-sensitivity detection of volatile impurities and definitive identification, GC-MS is the method of choice. HPLC, particularly after derivatization, offers a robust method for quantification. The selection of the most suitable technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound.

References

Safety Operating Guide

Proper Disposal of 2-Phenyl-2-butenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other laboratory settings, the proper handling and disposal of chemical waste are paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the disposal of 2-Phenyl-2-butenal, a compound commonly used in fragrances and flavorings.

Safety and Physical Properties

Adherence to safety protocols begins with understanding the physical and chemical properties of the substance. Below is a summary of key quantitative data for this compound.

PropertyValue
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Boiling Point 177 °C
Flash Point 106 °C (222.8 °F)[1]
Density 1.034 g/mL at 25 °C
Health Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2][3][4]

  • May cause respiratory irritation.[2][3][4][5]

It is crucial to handle this chemical using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and to work in a well-ventilated area or under a fume hood.[1][4][5]

Step-by-Step Disposal Protocol

Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with local, regional, and national regulations.[5] The following procedure outlines the recommended steps for the disposal of this compound.

  • Containment of Spills: In the event of a spill, soak up the material with an inert absorbent material, such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like sawdust.

  • Waste Collection: Place the absorbed material and any contaminated disposables into a suitable, closed, and properly labeled container for disposal.[2][4][5] Ensure containers are kept tightly closed in a well-ventilated place.[2][6]

  • Formal Disposal: Dispose of the contents and container at an approved waste disposal plant.[2][5][6] It is imperative to consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all applicable regulations. Do not empty into drains.[5]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

start Waste this compound Generated spill Accidental Spill? start->spill absorb Absorb with Inert Material (e.g., vermiculite, sand) spill->absorb Yes collect Collect in a Suitable, Closed Container spill->collect No (Unused Product) absorb->collect label Label Container as Hazardous Waste collect->label store Store in a Well-Ventilated Area label->store consult Consult EHS / Licensed Contractor for Disposal Guidance store->consult dispose Dispose at an Approved Waste Disposal Plant consult->dispose

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Phenyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Phenyl-2-butenal in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, PVC). Glove selection should be based on breakthrough time and permeation rate for the specific chemical.Consult manufacturer's specifications for chemical compatibility.
Body Protection A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.Flame retardant and antistatic protective clothing may be necessary depending on the scale of work.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.Follow OSHA respirator regulations (29 CFR 1910.134).[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem spill_absorb Absorb Spill with Inert Material handle_chem->spill_absorb If Spill Occurs disp_waste Collect Waste in a Designated Container handle_chem->disp_waste spill_collect Collect in a Labeled, Sealed Container spill_absorb->spill_collect disp_vendor Dispose via a Licensed Hazardous Waste Vendor spill_collect->disp_vendor disp_waste->disp_vendor

Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols

General Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2]

  • Avoid direct contact with skin and eyes.[5] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

  • Wash hands thoroughly after handling.[4]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[5][6] Keep containers tightly closed.[6]

Spill Management: In the event of a spill:

  • Do not allow the chemical to enter drains.[7]

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7]

  • Collect the absorbed material into a suitable, labeled container for disposal.[7]

  • Ensure the area is well-ventilated during and after the cleanup.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a separate hazardous chemical waste.

  • Waste Containers: Collect liquid waste in a designated, chemically compatible container that can be securely sealed.

  • Licensed Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.[7] Laboratories must contract with a licensed and certified hazardous waste disposal company for the collection and final treatment of the chemical waste.[7]

  • Documentation: Maintain a detailed inventory of the hazardous waste generated, including the quantity and date of accumulation. Complete all necessary waste transfer documentation as required by local, state, and federal regulations.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.